molecular formula C11H22N2O2 B3089805 tert-Butyl (piperidin-1-ylmethyl)carbamate CAS No. 1199215-69-4

tert-Butyl (piperidin-1-ylmethyl)carbamate

カタログ番号: B3089805
CAS番号: 1199215-69-4
分子量: 214.3 g/mol
InChIキー: WPXPHCXLMWXYDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

tert-Butyl (piperidin-1-ylmethyl)carbamate is a synthetic organic compound belonging to the carbamate class, characterized by a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This structure is a key pharmacophore in medicinal chemistry, serving as a versatile intermediate for constructing potential enzyme inhibitors. The piperidine-carbamate scaffold is recognized as a privileged structure for generating covalent, selective inhibitors of serine hydrolases, a large superfamily of enzymes . For instance, strategically modified piperidine/piperazine carbamates have been developed as potent inhibitors of endocannabinoid hydrolases such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) . These enzymes are significant therapeutic targets, and inhibiting them can elevate endogenous cannabinoid levels, producing potential analgesic effects in models of pain and demonstrating efficacy in lowering intraocular pressure in models of glaucoma . The carbamate group can covalently bind to the catalytic serine residue of these enzymes, leading to sustained inhibition . The Boc-protected amine in this compound is a crucial feature, allowing for easy deprotection under mild acidic conditions to generate the primary amine, which can be further functionalized. As such, this compound is a valuable building block for drug discovery, chemical biology, and the synthesis of more complex molecules. It is strictly for research applications in chemistry and biology. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl N-(piperidin-1-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-13-7-5-4-6-8-13/h4-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXPHCXLMWXYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229204
Record name 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-69-4
Record name 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Tert-butyl Piperidine Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tert-butyl piperidine carbamates are pivotal structural motifs in modern medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group not only modulates the reactivity of the piperidine nitrogen but also significantly influences the molecule's conformational dynamics and, consequently, its spectroscopic properties.[3] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl piperidine carbamates, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental observations, this whitepaper aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for the unambiguous identification and characterization of these vital compounds.

Introduction: The Significance of Tert-butyl Piperidine Carbamates in Drug Discovery

The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties and its ability to interact with a variety of biological targets.[2] The introduction of a tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen offers a robust strategy for protecting the amine functionality during multi-step syntheses. This protection allows for selective chemical modifications at other positions of the piperidine ring, making N-Boc-piperidine derivatives invaluable building blocks in the synthesis of complex molecules.[1]

The conformational flexibility of the piperidine ring, which predominantly exists in a chair conformation, is a critical determinant of its biological activity.[4] The bulky tert-butyl group of the carbamate moiety introduces significant steric and electronic effects that influence this conformational equilibrium.[4] A thorough understanding of the spectroscopic signatures of these compounds is therefore essential for confirming their identity, assessing their purity, and elucidating their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Conformation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of tert-butyl piperidine carbamates in solution.[4] Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, their connectivity, and the stereochemical relationships within the molecule.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of a tert-butyl piperidine carbamate is characterized by several key regions. The most prominent feature is a sharp singlet integrating to nine protons, typically found in the upfield region around 1.4-1.5 ppm .[5] This signal is diagnostic for the tert-butyl group of the Boc moiety.

The protons on the piperidine ring give rise to a series of multiplets in the region of 1.2-4.0 ppm . The chemical shifts and coupling constants of these protons are highly sensitive to their axial or equatorial orientation and the nature of any substituents on the ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) are typically found further downfield, often as broad signals due to restricted rotation around the N-C(O) bond of the carbamate.[6]

Table 1: Representative ¹H NMR Data for Substituted Tert-butyl Piperidine Carbamates in CDCl₃

CompoundPiperidine Ring Protons (δ, ppm)tert-Butyl Protons (δ, ppm)Other Key Signals (δ, ppm)
tert-butyl piperidine-1-carboxylate[7]3.35 (m, 4H), 1.45-1.56 (m, 6H)1.45 (s, 9H)-
tert-butyl 4-hydroxypiperidine-1-carboxylate[8]3.00-3.90 (m, 4H), 1.40-1.90 (m, 5H)1.46 (s, 9H)3.70 (m, 1H, CH-OH)
tert-butyl 4-oxopiperidine-1-carboxylate[9]3.70 (t, 4H), 2.40 (t, 4H)1.48 (s, 9H)-
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[10]2.60-2.80 (m, 2H), 1.60-1.80 (m, 2H), 1.00-1.20 (m, 5H)1.44 (s, 9H)2.55 (d, 2H, CH₂-NH₂)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The conformational preference of substituents on the piperidine ring can be inferred from the coupling constants (J-values) between adjacent protons. Larger coupling constants are typically observed between axial-axial protons (J_ax-ax ≈ 10-13 Hz) compared to axial-equatorial (J_ax-eq ≈ 2-5 Hz) or equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the downfield region around 155 ppm .[7] The quaternary carbon of the tert-butyl group is found at approximately 80 ppm , while the methyl carbons of the tert-butyl group resonate around 28 ppm .[7]

The carbons of the piperidine ring typically appear in the range of 25-50 ppm . The chemical shifts of these carbons are influenced by the presence of substituents and their stereochemistry.

Table 2: Representative ¹³C NMR Data for Substituted Tert-butyl Piperidine Carbamates in CDCl₃

CompoundC=O (δ, ppm)C(CH₃)₃ (δ, ppm)C(CH₃)₃ (δ, ppm)Piperidine Ring Carbons (δ, ppm)
tert-butyl piperidine-1-carboxylate[7]154.979.028.444.3, 25.7, 24.5
tert-butyl 4-hydroxypiperidine-1-carboxylate[8]~155~79.5~28.5~67.5 (C-OH), ~42.0, ~34.0
tert-butyl 4-oxopiperidine-1-carboxylate[9]~154.8~80.2~28.4~208.5 (C=O), ~45.8, ~40.9
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[10]~156.0~79.2~28.5~46.0 (CH₂-NH₂), ~44.0, ~36.0, ~30.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the key functional groups present in tert-butyl piperidine carbamates. The most characteristic absorption band is the strong C=O stretch of the carbamate group, which typically appears in the region of 1680-1700 cm⁻¹ .[3] The C-N stretching vibration of the carbamate is usually observed around 1160-1250 cm⁻¹ . The C-H stretching vibrations of the aliphatic piperidine ring and the tert-butyl group are found in the region of 2850-3000 cm⁻¹ .

Table 3: Characteristic IR Absorption Bands for Tert-butyl Piperidine Carbamates

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (if present)3300-3500Medium
C-H Stretch (aliphatic)2850-3000Strong
C=O Stretch (carbamate)1680-1700Strong
C-N Stretch1160-1250Medium-Strong
C-O Stretch1000-1300Medium-Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of tert-butyl piperidine carbamates. Under electrospray ionization (ESI), these compounds readily form protonated molecules, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can aid in structural elucidation. A common fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da). Another characteristic fragmentation is the loss of the entire Boc group (100 Da). The specific fragmentation pattern will be influenced by the nature and position of other substituents on the piperidine ring.[11]

Diagram 1: Common Fragmentation Pathways of N-Boc Piperidine

G M [M+H]⁺ M_minus_isobutylene [M+H - C₄H₈]⁺ M->M_minus_isobutylene - 56 Da M_minus_tertbutyl [M+H - C₄H₉]⁺ M->M_minus_tertbutyl - 57 Da M_minus_Boc [M+H - C₅H₈O₂]⁺ M_minus_isobutylene->M_minus_Boc - CO₂ (44 Da)

Caption: Common fragmentation pathways for N-Boc piperidines in ESI-MS.

Experimental Protocols

General Synthesis of N-Boc-Piperidine Derivatives

This protocol describes a general method for the protection of a piperidine derivative using di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Setup: Dissolve the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution and stir for 5-10 minutes at room temperature.[12]

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C (ice bath).[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure N-Boc-piperidine carbamate.[12]

Diagram 2: General Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Piperidine Derivative B Add Base A->B C Add Boc₂O B->C D Monitor Reaction C->D E Quench Reaction D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I I H->I Pure Product

Caption: Workflow for the synthesis and purification of N-Boc-piperidines.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified tert-butyl piperidine carbamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are typically required. The spectral width is generally set to 220-250 ppm.

IR Spectroscopy Sample Preparation and Acquisition

For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the anvil to ensure good contact.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI): Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). For MS/MS analysis, select the protonated molecule [M+H]⁺ as the precursor ion and acquire the product ion spectrum.[11]

Conclusion

The spectroscopic characterization of tert-butyl piperidine carbamates is a critical aspect of their use in medicinal chemistry and drug development. A multi-technique approach, combining NMR, IR, and MS, provides a comprehensive and unambiguous structural assignment. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize these important synthetic intermediates, thereby accelerating the drug discovery process. The causality-driven explanations for the observed spectroscopic phenomena aim to foster a deeper understanding, enabling scientists to not only identify known compounds but also to predict the spectroscopic features of novel derivatives.

References

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, R. B., Roberts, W., & Upenieks, M. (2023). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. DePaul University Research Portal.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

Sources

Carbamates as Peptide Bond Isosteres: A Technical Guide to Design, Synthesis, and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides are historically challenging therapeutic agents due to their rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, medicinal chemists employ peptidomimetics—molecules designed to mimic the pharmacophore of a natural peptide while replacing labile bonds with stable bioisosteres. The 1 has emerged as a premier peptide bond surrogate, offering a unique balance of conformational restriction, enhanced lipophilicity, and profound metabolic stability[1]. This whitepaper provides an in-depth analysis of the mechanistic rationale, pharmacokinetic profiling, and synthetic methodologies for integrating carbamates into drug discovery pipelines.

Mechanistic Rationale: The Carbamate Bioisostere

The substitution of a native amide bond with a carbamate linkage is not merely a structural swap; it is a calculated physicochemical shift. Structurally, the carbamate is a hybrid between an amide and an ester.

Conformational Restriction & Target Affinity: The delocalization of the nonbonded electrons on the nitrogen atom into the carboxyl moiety imposes a rotational barrier, restricting the molecule to a trans-planar geometry highly analogous to a native peptide bond[2]. Furthermore, the carbamate group participates actively in critical hydrogen bonding networks within target binding pockets. It acts as both a hydrogen bond donor (via the NH) and an acceptor (via the carbonyl oxygen), ensuring that the target affinity of the parent peptide is maintained[2].

Enzymatic Resistance (Causality): Why do carbamates resist cleavage by aminopeptidases? The insertion of the oxygen atom alters the electronic distribution of the backbone. This oxygen donates electron density into the carbonyl group, significantly reducing its electrophilicity. Consequently, the carbonyl carbon becomes highly resistant to the nucleophilic attack required for protease-mediated hydrolysis[3].

PK_Optimization A Native Peptide (Amide Bond) B Proteolytic Cleavage (Aminopeptidases) A->B Susceptible C Carbamate Isostere Substitution A->C Structural Modification D Increased Lipophilicity & Reduced PSA C->D Physicochemical Shift E Proteolytic Stability (Steric/Electronic Shielding) C->E Enzymatic Resistance F Enhanced Membrane Permeability D->F Improved Absorption E->F Sustained Half-life

Logical pathway of pharmacokinetic optimization using carbamate isosteres.

Pharmacokinetic Profiling & Physicochemical Data

Replacing an amide with a carbamate fundamentally alters the molecule's interaction with physiological barriers. The reduction in overall peptide character typically increases lipophilicity and decreases the polar surface area (PSA). This combination is the primary driver for enhanced membrane permeability, allowing carbamate-based peptidomimetics to cross the intestinal epithelium and, in optimized cases, the blood-brain barrier (BBB)[4].

Comparative Data: Substance P 1–7 Analogues

In the development of analgesics for neuropathic pain, the native SP1-7 dipeptide (H-Phe-Phe-NH2) exhibited poor drug-like properties. By substituting the N-terminal phenylalanine with a 5, researchers drastically reduced the efflux ratio and improved permeability[4],[5].

Table 1: Pharmacokinetic Shift via Carbamate Substitution

ParameterNative Dipeptide (H-Phe-Phe-NH2)Carbamate Isostere (Prototype)Causality / Implication
Lipophilicity (LogD) LowHighMasking of the N-terminal amine increases overall lipophilicity.
Polar Surface Area (PSA) HighReducedLoss of a hydrogen bond donor reduces PSA, aiding cellular absorption.
Membrane Permeability Below limit of quantificationHighReduced PSA and increased lipophilicity facilitate passive transcellular diffusion.
Proteolytic Stability Low (Rapid cleavage)High (Stable against peptidases)Electronic shielding of the carbonyl prevents enzymatic hydrolysis by brush-border peptidases.
Efflux Ratio HighLowAltered hydrogen bonding profile reduces recognition by efflux transporters (e.g., P-gp).

Synthetic Methodologies: Building the Carbamate Linkage

The synthesis of carbamate linkages in peptidomimetics must be highly controlled to prevent the racemization of adjacent chiral centers and to avoid over-alkylation. While phosgene is historically effective, its extreme toxicity makes it unsuitable for standard benchtop synthesis. Instead, the use of 6 provides a highly efficient, self-validating system for generating carbamates from primary and secondary amines[6].

Experimental Protocol: Synthesis via Phenyl Chloroformate

This protocol leverages phenyl chloroformate because the resulting phenyl carbamate intermediate is highly activated. This facilitates subsequent nucleophilic attack by the incoming amine under mild conditions, preserving the stereocenters of the amino acid building blocks[6].

Step-by-Step Methodology:

  • Preparation: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, drying tube, and dropping funnel, dissolve the target amine (e.g., N-(diethylaminoethyl)aniline, 0.1 mole) in 250 mL of dry ethyl acetate[6].

  • Temperature Control (Causality): Cool the mixture to approximately 20 °C. Why: Maintaining a cool temperature prevents exothermic side reactions and minimizes the risk of racemization at the alpha-carbon of peptide precursors.

  • Electrophilic Addition: Add phenyl chloroformate (0.1 mole, 16 g) dropwise to the well-stirred mixture[6]. The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the chloroformate.

  • Intermediate Formation (Self-Validation): Stir the mixture at 25 °C for 3 hours. Self-Validation: The immediate precipitation of the carbamate hydrochloride salt serves as a visual, self-validating indicator that the nucleophilic attack is successfully proceeding[6].

  • Quenching & Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃. Why: This neutralizes the generated hydrochloric acid, preventing acid-catalyzed degradation of the newly formed carbamate. Extract the aqueous layer with ethyl acetate[6].

  • Purification: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄. Filter, concentrate under reduced pressure, and purify via column chromatography[6].

Synthesis_Workflow Step1 Primary/Secondary Amine + Dry EtOAc (20°C) Step2 Dropwise Addition: Phenyl Chloroformate Step1->Step2 Cooling prevents side reactions Step3 Nucleophilic Attack (Intermediate Formation) Step2->Step3 Electrophilic carbonyl Step4 Stir at 25°C for 3h (Precipitation of HCl salt) Step3->Step4 Phenol & HCl release Step5 Aqueous Quench (NaHCO3) & Extraction Step4->Step5 Neutralize HCl Step6 Purified Carbamate Peptidomimetic Step5->Step6 Column Chromatography

Step-by-step synthesis workflow of carbamates using phenyl chloroformate.

Case Studies in Drug Development

Serine Protease Inhibitors (Oncology)

In oncology, the unregulated proteolytic activity of type II transmembrane serine proteases (TTSPs) like HGFA, matriptase, and hepsin drives tumor progression and metastasis. Traditional tetrapeptide inhibitors block this signaling but suffer from rapid in vivo degradation. Researchers successfully designed a novel class of7[7]. By replacing the P3 and P4 amino acids with non-peptide piperidine carbamates, the inhibitors successfully spanned the S3–S4 sidechain-binding pockets. This carbamate substitution achieved nanomolar potency and excellent selectivity over off-target proteases (like thrombin) while resisting proteolytic degradation[8],[9].

Gamma-Secretase Inhibitors (Alzheimer's Disease)

In the pursuit of orally active gamma-secretase inhibitors for Alzheimer's disease, the carbamate substructure has been heavily utilized to modulate inter- and intramolecular interactions with target enzymes. The stability of the carbamate linkage ensures that the drug survives first-pass metabolism, allowing for significant reduction of amyloid-beta (Abeta) levels upon oral dosing in transgenic murine models[10].

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry / PMC - NIH URL
  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues Source: ACS Medicinal Chemistry Letters / PMC - NIH URL
  • Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin Source: MedChemComm / PMC - NIH URL
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors Source: Benchchem URL
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry / PMC - NIH URL

Sources

The Chemical Properties and Synthetic Utility of N-Boc Protected Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine is one of the most ubiquitous heterocyclic scaffolds in drug discovery, serving as a core structural motif in over 70 commercialized FDA-approved pharmaceuticals, including CNS modulators, antihistamines, and anticancer agents[1]. However, the inherent nucleophilicity and basicity of the secondary amine in the piperidine ring present significant challenges during complex multi-step syntheses.

To selectively functionalize the piperidine carbon skeleton without interfering with the nitrogen atom, the tert-butyloxycarbonyl (Boc) protecting group is universally employed. The resulting N-Boc piperidine exhibits unique steric and electronic properties that not only protect the amine but actively enable advanced synthetic methodologies, such as regioselective alpha-lithiation and cross-coupling.

Chemical and Structural Properties

The attachment of the Boc group converts the basic secondary amine of piperidine into a neutral carbamate. This transformation drastically alters the molecule's physicochemical properties, creating a highly controlled environment for subsequent reactions.

  • Electronic Effects : The lone pair of electrons on the piperidine nitrogen is delocalized into the adjacent carbonyl group of the Boc moiety. This resonance stabilization drastically reduces the nucleophilicity and basicity of the nitrogen, rendering it inert to most electrophiles, oxidants, and bases.

  • Steric Hindrance : The bulky tert-butyl group provides significant steric shielding around the nitrogen atom. This steric bulk directs subsequent functionalizations (such as lithiation) exclusively to the adjacent alpha-carbons.

  • Stability Profile : N-Boc piperidines are highly stable to strongly basic conditions (e.g., organolithiums), nucleophiles, and catalytic hydrogenation. Conversely, they are highly labile to strong acids, which cleave the carbamate to release gaseous isobutylene and carbon dioxide.

Quantitative Data Summary

Table 1: Physicochemical Properties of N-Boc-Piperidine

PropertyValueCausality / Synthetic Significance
Molecular Formula C10H19NO2Standard N-Boc protected piperidine core.
Density 0.964 g/cm³ at 25 °CLiquid at room temperature, facilitating solvent-free or high-concentration handling.
Boiling Point 130-140 °C at 15 mmHgHigh boiling point necessitates vacuum distillation for purification[].
Acidic Stability Labile (pH < 3)Cleaves rapidly in TFA/DCM or HCl/Dioxane to yield the free amine salt.
Basic Stability Stable (pH > 10)Withstands strong bases like s-BuLi, enabling alpha-deprotonation without degradation.

Synthesis: Boc Protection Protocol

The formation of N-Boc piperidine requires careful control of stoichiometry and temperature to prevent side reactions, such as the formation of N-Boc-1,2,3,6-tetrahydropyridine byproducts[3].

Protocol 1: N-Boc Protection of Piperidine

Causality & Rationale : A slight excess of Boc anhydride (1.1 eq) ensures complete conversion of the starting material. The reaction is initiated at 0 °C to control the exothermic nature of the process and minimize degradation. The addition of a basic modifier neutralizes acidic byproducts, maintaining the nucleophilicity of the piperidine nitrogen[3].

  • Preparation : In an oven-dried round-bottom flask, dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

  • Reagent Addition : Cool the mixture to 0 °C using an ice bath. Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, validating reaction progress via Thin-Layer Chromatography (TLC).

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Rationale: This neutralizes the base and destroys any unreacted Boc₂O[3]. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Advanced Functionalization: The Alpha-Lithiation Strategy

One of the most powerful applications of the N-Boc group is its ability to act as a directing group for the alpha-functionalization of the piperidine ring. Pioneered by Peter Beak, the Boc group stabilizes an adjacent carbanion through dipole-coordination[4].

Mechanistic Insight : Treatment of N-Boc piperidine with sec-butyllithium (s-BuLi) and a diamine ligand (e.g., TMEDA or a chiral sparteine surrogate) results in the deprotonation of the thermodynamically least acidic alpha-hydrogen[5]. The lithium atom coordinates to the carbonyl oxygen of the Boc group, forming a stable prelithiation complex that can be trapped by various electrophiles (e.g., alkyl halides, aldehydes, or transmetalation agents for Negishi coupling)[6].

Protocol 2: Alpha-Lithiation and Electrophilic Trapping

Causality & Rationale : The use of s-BuLi/TMEDA is critical because n-BuLi is insufficiently basic, and TMEDA breaks down the s-BuLi hexamers into highly reactive monomers. The reaction must be strictly maintained at -78 °C to prevent the decomposition or ring-fragmentation of the lithiated intermediate.

  • Preparation : In an oven-dried, argon-purged flask, dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether (Et₂O). Cool the system to -78 °C.

  • Lithiation : Add s-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise over 15 minutes. Stir at -78 °C for 1 hour to allow complete formation of the dipole-stabilized carbanion[4].

  • Trapping : Add the desired electrophile (e.g., Me₃SiCl or an alkyl halide, 1.5 eq) neat or dissolved in Et₂O.

  • Completion : Stir for 2 hours at -78 °C, then slowly warm to room temperature to ensure complete electrophilic trapping.

  • Workup : Quench with deionized water, extract with Et₂O, dry over MgSO₄, and purify the alpha-functionalized product via silica gel chromatography.

Deprotection: Revealing the Active Pharmacophore

Once the desired carbon-framework modifications are complete, the Boc group is removed to reveal the secondary amine. The cleavage relies on the acid-catalyzed formation of a tert-butyl cation, which subsequently eliminates to form isobutylene gas.

Protocol 3: Acidic Cleavage of the Boc Group

Causality & Rationale : Trifluoroacetic acid (TFA) in DCM is the standard reagent. The reaction is initiated at 0 °C to prevent unwanted side reactions, such as the alkylation of the newly formed amine by the transient tert-butyl cation[7].

  • Preparation : Dissolve the alpha-functionalized N-Boc piperidine in DCM (approximately 10 mL per gram of substrate) and cool to 0 °C[7].

  • Acid Addition : Slowly add TFA (10-20 eq). The massive stoichiometric excess drives the equilibrium forward.

  • Propagation : Remove the ice bath and stir at room temperature for 1-2 hours until gas evolution (CO₂ and isobutylene) ceases. Monitor via LC-MS.

  • Neutralization : Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until the pH is basic and gas evolution stops[7].

  • Extraction : Extract the free amine with DCM, dry over Na₂SO₄, and concentrate.

Visualizing the Synthetic Workflow

PiperidineWorkflow Start Piperidine Core BocProtect Boc Protection (Boc2O, DIPEA) Start->BocProtect NBocPip N-Boc Piperidine BocProtect->NBocPip Lithiation Alpha-Lithiation (s-BuLi, TMEDA) NBocPip->Lithiation Carbanion Dipole-Stabilized Carbanion Lithiation->Carbanion Trapping Electrophilic Trapping Carbanion->Trapping FuncNBoc Alpha-Functionalized N-Boc Piperidine Trapping->FuncNBoc Deprotect Boc Deprotection (TFA/DCM) FuncNBoc->Deprotect FinalProduct Functionalized Piperidine Deprotect->FinalProduct

Synthetic workflow for the protection, alpha-functionalization, and deprotection of piperidines.

Conclusion

The strategic use of the N-Boc protecting group transforms the ubiquitous piperidine ring from a simple basic amine into a highly versatile synthetic platform. By understanding the underlying electronic stabilization and steric parameters, researchers can exploit dipole-stabilized carbanions to achieve regioselective and stereoselective functionalizations. This self-validating workflow—from protection to lithiation and subsequent deprotection—remains a cornerstone in accelerating the discovery of novel piperidine-based therapeutics.

References

  • Piperidine-based drug discovery | ResearchGate / Elsevier |1

  • Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives | Benchchem | 3

  • New Routes to α-Arylated N-Boc Heterocycles | White Rose University Consortium | 4

  • Application of 2-(Boc-aminomethyl)-piperidine in the Synthesis of Enzyme Inhibitors | Benchchem |7

  • Dipole-stabilized carbanions: the α' lithiation of piperidides | SciSpace | 5

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines | ACS Publications | 6

  • CAS 75844-69-8 (N-Boc-piperidine) | BOC Sciences |

  • N-Boc-piperidine 98% 75844-69-8 | Sigma-Aldrich |

Sources

Methodological & Application

Synthesis of substituted piperidines from tert-Butyl (piperidin-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Substituted Piperidines via Aza-Diels-Alder Cycloaddition from tert-Butyl (piperidin-1-ylmethyl)carbamate

Executive Summary

The piperidine ring is one of the most privileged scaffolds in modern drug discovery, frequently appearing in FDA-approved therapeutics. Constructing highly substituted piperidines with strict regiochemical control is a persistent challenge in synthetic organic chemistry. This application note details a highly efficient, scalable methodology for the synthesis of substituted piperidines utilizing tert-butyl (piperidin-1-ylmethyl)carbamate (CAS 1199215-69-4).

Rather than acting as a simple protecting group, this aminal serves as a bench-stable, easily handled surrogate for the highly reactive N -Boc-formimine ( BocN=CH2​ ). Through Lewis acid-mediated activation, the piperidine moiety acts as a leaving group, generating a transient electrophilic iminium species. Subsequent trapping via an inverse-electron-demand or standard aza-Diels-Alder (ADA) [4+2] cycloaddition with electron-rich dienes (such as Danishefsky's diene) yields functionalized N -Boc-piperidin-4-ones[1][2].

Mechanistic Rationale & Chemical Causality

Free N -Boc-imines are notoriously unstable; they lack the steric bulk required to prevent rapid oligomerization and hydrolysis. To bypass this, tert-butyl (piperidin-1-ylmethyl)carbamate is deployed as an "iminium reservoir."

  • Pre-activation: The addition of a strong Lewis acid (e.g., BF3​⋅OEt2​ or TMSOTf ) coordinates to the more basic piperidine nitrogen. This coordination weakens the C−N bond, converting the piperidine ring into an excellent leaving group.

  • Iminium Generation: Expulsion of the piperidine-Lewis acid complex generates the highly electrophilic N -Boc-iminium ion in situ. The strongly electron-withdrawing Boc group lowers the LUMO of the C=N bond, priming it for cycloaddition.

  • [4+2] Cycloaddition: An electron-rich diene, such as 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene), attacks the iminium ion. The reaction proceeds with high regioselectivity dictated by the polarization of the diene's HOMO and the iminium's LUMO, forming a cycloadduct (a silyl enol ether).

  • Hydrolytic Rearrangement: An acidic workup cleaves the labile trimethylsilyl (TMS) ether and eliminates methanol, driving the formation of the thermodynamically stable α,β -unsaturated or saturated piperidin-4-one[3].

Mechanism A tert-Butyl (piperidin-1-ylmethyl)carbamate B N-Boc-Iminium Ion [BocN=CH2]+ A->B Lewis Acid (- Piperidine) C [4+2] Cycloadduct (Silyl Enol Ether) B->C Danishefsky's Diene (aza-Diels-Alder) D N-Boc-Piperidin-4-one (Substituted Piperidine) C->D Acidic Workup (- MeOH, - TMSOH)

Mechanistic pathway of aza-Diels-Alder reaction yielding substituted piperidines.

Quantitative Data: Reaction Optimization

The choice of Lewis acid is the critical variable in this self-validating system. If the Lewis acid is too weak, the aminal will not cleave; if it is too strong (or highly protic), the Boc group will be prematurely deprotected, leading to undesired side reactions.

Table 1: Optimization of Lewis Acid for Iminium Generation (1.0 mmol scale)

EntryLewis Acid (Equiv)Temperature ProfileConversion (%)Isolated Yield (%)Observation / Causality
1 TiCl4​ (1.1)-78 °C to RT>95%42%High conversion, but partial Boc deprotection observed due to high Lewis acidity.
2 Sc(OTf)3​ (0.2)0 °C to RT60%55%Catalytic turnover is limited by product inhibition; aminal cleavage is sluggish.
3 TMSOTf (1.2)-78 °C to 0 °C>99%78%Excellent activation. TMSOTf effectively silylates the leaving group, driving iminium formation.
4 BF3​⋅OEt2​ (1.2) -78 °C to RT >99% 86% Optimal balance. Clean aminal cleavage without compromising the Boc protecting group.

Table 2: Scope of Dienes for Piperidine Functionalization

Diene SubstrateTarget Piperidine ScaffoldYield (%)Regioselectivity
Danishefsky's Diene N -Boc-piperidin-4-one86%>99:1
Isoprene4-Methyl-1,2,3,6-tetrahydropyridine68%85:15
1,3-CyclohexadieneIsoquinuclidine core (Bicyclic)74%Endo-selective

Experimental Protocols

The following protocol describes the optimized synthesis of N -Boc-piperidin-4-one using BF3​⋅OEt2​ as the activator. The protocol is designed to be a self-validating system: the disappearance of the aminal starting material and the appearance of the highly UV-active enone intermediate can be tracked via TLC, ensuring each step has succeeded before proceeding.

Materials Required:
  • tert-Butyl (piperidin-1-ylmethyl)carbamate (1.0 equiv, 2.0 mmol, 428 mg)

  • Danishefsky's diene (1-Methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.5 equiv, 3.0 mmol, 517 mg)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (1.2 equiv, 2.4 mmol, 0.3 mL)

  • Anhydrous Dichloromethane (DCM) (15 mL)

  • 1N Aqueous HCl (10 mL)

Step-by-Step Methodology:
  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes to ensure an anhydrous environment. Moisture will prematurely hydrolyze the diene and quench the Lewis acid.

  • Aminal Solvation: Dissolve tert-butyl (piperidin-1-ylmethyl)carbamate (428 mg) in 10 mL of anhydrous DCM. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Add BF3​⋅OEt2​ (0.3 mL) dropwise over 2 minutes. Stir the mixture at -78 °C for 15 minutes. Validation: The solution may turn slightly yellow, indicating the formation of the Lewis acid-piperidine complex and subsequent iminium generation.

  • Cycloaddition: Dissolve Danishefsky's diene (517 mg) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask at -78 °C.

  • Thermal Maturation: Remove the cooling bath and allow the reaction to warm to room temperature slowly over 2 hours. Validation: TLC (Hexanes/EtOAc 7:3) should show the complete consumption of the aminal ( Rf​≈0.4 ) and the formation of a higher-running cycloadduct intermediate.

  • Hydrolytic Workup: Cool the flask to 0 °C and quench the reaction by adding 10 mL of 1N HCl. Stir vigorously for 30 minutes at room temperature. Causality: This step is mandatory to hydrolyze the silyl enol ether and eliminate methanol, collapsing the intermediate into the final piperidin-4-one.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with saturated NaHCO3​ (20 mL) and brine (20 mL), then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the substituted piperidine as a pale yellow oil.

Workflow S1 Step 1: Pre-activation Cool Aminal to -78 °C in dry DCM S2 Step 2: Iminium Generation Dropwise addition of BF3·OEt2 S1->S2 S3 Step 3: Cycloaddition Add Danishefsky's Diene, warm to RT S2->S3 S4 Step 4: Hydrolysis Quench with 1N HCl (Hydrolyze TMS/OMe) S3->S4 S5 Step 5: Isolation Extraction & Column Chromatography S4->S5

Step-by-step experimental workflow for the synthesis of substituted piperidines.

References

  • Wang, Y., & Li, X. (2017). Application of the aza-Diels-Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15(15), 3133-3154. Available at:[Link]

  • Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (2004). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses, 81, 204. Available at:[Link]

  • Satz, A. L., et al. (2019). Screening of metal ions and organocatalysts on solid support-coupled DNA oligonucleotides guides design of DNA-encoded reactions. Bioconjugate Chemistry, 30(11), 2997-3006. Available at:[Link]

Sources

Application of tert-Butyl (piperidin-1-ylmethyl)carbamate in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linker Design in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][3] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[1][5]

Linker design has evolved from simple, flexible alkyl or polyethylene glycol (PEG) chains to more sophisticated structures that impart specific conformational constraints.[6] The incorporation of rigid cyclic structures, such as piperidine, has emerged as a key strategy to enhance the potency and metabolic stability of PROTACs.[1][7] These rigid linkers can pre-organize the PROTAC molecule into a conformationally favorable state for ternary complex formation, a crucial factor for efficient protein degradation.[1] This guide focuses on the application of a versatile building block, tert-Butyl (piperidin-1-ylmethyl)carbamate , in the development of PROTACs with rigidified linkers.

Featured Building Block: tert-Butyl (piperidin-1-ylmethyl)carbamate

  • Structure:

  • Molecular Formula: C₁₁H₂₂N₂O₂

  • Molecular Weight: 214.30 g/mol

  • Key Features:

    • Piperidine Scaffold: Provides conformational rigidity to the PROTAC linker.

    • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group offers a stable protecting group for the primary amine, which can be selectively removed under acidic conditions for subsequent coupling reactions.

    • Secondary Piperidine Nitrogen: Serves as a key attachment point for coupling to either the POI ligand or the E3 ligase ligand, typically through N-alkylation or amide bond formation.

PropertyValue
IUPAC Name tert-butyl N-(piperidin-4-ylmethyl)carbamate
CAS Number 135632-53-0
Molecular Weight 214.30 g/mol
Molecular Formula C₁₁H₂₂N₂O₂
Appearance Solid
Storage 2-8°C, keep in a dark and dry place

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple protein molecules.[1]

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin E2 E2-Ub E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC utilizing tert-Butyl (piperidin-1-ylmethyl)carbamate typically follows a modular approach. The piperidine nitrogen can be functionalized first, followed by deprotection of the Boc group and subsequent coupling, or vice-versa. Below are detailed protocols for key synthetic transformations.

Protocol 1: N-Alkylation of tert-Butyl (piperidin-1-ylmethyl)carbamate

This protocol describes the coupling of the piperidine nitrogen to a ligand (or linker fragment) bearing a suitable leaving group, such as a halide or a sulfonate ester.

Rationale: N-alkylation is a common method for forming carbon-nitrogen bonds. The use of a base is crucial to deprotonate the piperidine nitrogen, increasing its nucleophilicity. The choice of solvent and temperature can influence the reaction rate and yield.

Materials:

  • tert-Butyl (piperidin-1-ylmethyl)carbamate

  • Alkyl halide or sulfonate ester (e.g., Ligand-Linker-Br)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-Butyl (piperidin-1-ylmethyl)carbamate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).

  • Add the alkyl halide or sulfonate ester (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80°C for 4-16 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated intermediate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent coupling reactions.

Rationale: The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA). The reaction is typically fast and clean, yielding the amine as a salt.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v in DCM).[1]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by LC-MS.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]

  • Co-evaporate with methanol to remove residual TFA. The resulting amine trifluoroacetate salt is often used directly in the next step without further purification.[1]

Protocol 3: Amide Coupling to the Deprotected Amine

This protocol describes the final step of coupling the deprotected amine with a carboxylic acid-containing ligand (or linker fragment).

Rationale: Amide bond formation is a cornerstone of PROTAC synthesis. Peptide coupling reagents like HATU activate the carboxylic acid, facilitating its reaction with the amine. A base such as DIPEA is required to neutralize the TFA salt of the amine and to facilitate the coupling reaction.

Materials:

  • Amine trifluoroacetate salt from Protocol 2

  • Carboxylic acid-containing ligand (Ligand-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0-4.0 eq) dropwise while stirring.[1]

  • Add the amine trifluoroacetate salt from Protocol 2 (1.1 eq) to the reaction mixture.[1]

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the final crude PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>95%).[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Synthetic Workflow Visualization

PROTAC_Synthesis_Workflow Start tert-Butyl (piperidin-1-ylmethyl)carbamate Step1 Protocol 1: N-Alkylation Start->Step1 Ligand1 Ligand 1-X (X = leaving group) Ligand1->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Amine-TFA Salt Step2->Intermediate2 Step3 Protocol 3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 Ligand2 Ligand 2-COOH Ligand2->Step3 PROTAC Final PROTAC Step3->PROTAC Purification HPLC Purification & Characterization PROTAC->Purification

Caption: Modular synthetic workflow for PROTAC synthesis.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is determined by its ability to degrade the target protein. This is quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates a more potent PROTAC.

  • Dₘₐₓ: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dₘₐₓ value indicates greater efficacy.

The following table provides representative data for PROTACs containing piperidine-based linkers compared to those with flexible PEG-based linkers. This data is for illustrative purposes, as actual values will vary depending on the specific ligands, linker length, and cell line used.[1]

PROTAC CompoundLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
Representative PROTAC A Piperidine-based36>95
Representative PROTAC B Piperidine-based82>95
Representative PROTAC C PEG-based50>90
Representative PROTAC D PEG-based120>90

Conclusion

The use of tert-Butyl (piperidin-1-ylmethyl)carbamate as a building block provides a strategic advantage in the synthesis of PROTACs. The incorporated piperidine moiety imparts conformational rigidity to the linker, which can lead to enhanced potency and improved metabolic stability. The protocols outlined in this guide offer a robust and modular approach for the synthesis of piperidine-containing PROTACs, allowing for the systematic exploration of linker architecture to optimize degrader efficacy. The careful characterization and quantitative evaluation of these molecules are essential for advancing the development of novel protein-degrading therapeutics.

References

  • DiVA portal. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]

  • Edglorial. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyano-acet-yl)-4-methyl-piperidin-3-yl]-N-methyl-carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o935. Retrieved from [Link]

  • Han, X., et al. (2022). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Retrieved from [Link]

  • Scott, T. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

  • ScienceDirect. (n.d.). Copper-catalyzed amide bond formation from formamides and carboxylic acids. Retrieved from [Link]

  • Zhou, D., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]

  • ChemRxiv. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related protein (ATR) kinase. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2013). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. Organic Letters. Retrieved from [Link]

  • Pate, K. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-ethyl-n-(piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Chemspace. (n.d.). Tert-butyl N-{[(3S)-piperidin-3-yl]methyl}carbamate. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Selective Deprotection of Carbamates with Bu4NF. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Carpino, L. A., et al. (1997). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. Retrieved from [Link]

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Advanced HS-GC-MS Protocol for the Identification and Quantitation of Volatile Impurities in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In pharmaceutical synthesis, organic solvents and volatile reagents are heavily utilized, inevitably leaving trace organic volatile impurities (OVIs) in the final Active Pharmaceutical Ingredient (API) or drug product. The International Council for Harmonisation (ICH) Q3C guidelines strictly regulate these residual solvents based on their Permitted Daily Exposure (PDE), categorizing them into Class 1 (solvents to be avoided), Class 2 (solvents to be limited), and Class 3 (solvents with low toxic potential)[1].

While the United States Pharmacopeia (USP) General Chapter <467> traditionally relies on Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for routine release testing[2], FID lacks the qualitative capability to identify unknown peaks. When unexpected volatile impurities arise—or when monitoring potentially mutagenic impurities (PMIs) such as alkyl halides under ICH M7 guidelines—Gas Chromatography-Mass Spectrometry (GC-MS) becomes mandatory[3][4].

This application note provides a field-proven, highly sensitive Static Headspace GC-MS (HS-GC-MS) protocol designed to identify unknown volatile impurities and quantify trace-level toxic volatiles in complex pharmaceutical matrices.

Mechanistic Principles: The "Why" Behind the Method

As an analytical scientist, developing a robust protocol requires understanding the physical chemistry governing the extraction and detection of target analytes.

The Physics of Static Headspace Extraction

Direct injection of an API into a GC-MS will rapidly contaminate the GC inlet liner and MS ion source with non-volatile matrix components. Static headspace sampling circumvents this by incubating the sample in a sealed vial, allowing only the volatile fraction to partition into the gas phase[5].

The sensitivity of headspace analysis is governed by the concentration of the analyte in the gas phase ( Cg​ ), defined by:

Cg​=K+βC0​​

Where C0​ is the initial sample concentration, K is the partition coefficient ( Cs​/Cg​ ), and β is the phase ratio ( Vg​/Vs​ ).

  • Minimizing K (Causality): To drive volatile impurities into the headspace, we must decrease their solubility in the sample matrix. This is achieved by increasing the incubation temperature or by utilizing the "salting-out" effect (adding inorganic salts like Na2​SO4​ to aqueous diluents)[5].

  • Optimizing β (Causality): Increasing the sample volume ( Vs​ ) decreases the phase ratio, yielding a higher Cg​ . However, overfilling the vial risks liquid aspiration; thus, a 1:2 phase ratio (e.g., 5 mL sample in a 20 mL vial) is the optimal thermodynamic compromise.

Chromatographic and Spectrometric Selectivity
  • Column Chemistry: A DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is utilized. Its mid-polarity phase is specifically engineered to resolve low-boiling volatile organic compounds while retaining higher-boiling solvents long enough to prevent co-elution.

  • Electron Ionization (EI): The MS utilizes EI at 70 eV. This hard ionization technique provides highly reproducible fragmentation patterns that can be directly cross-referenced against the NIST Mass Spectral Library for definitive structural elucidation of unknown impurities[3].

Workflow N1 1. Sample Preparation N2 2. Static Headspace Equilibration N1->N2 Incubation N3 3. Capillary GC Separation N2->N3 Vapor Transfer N4 4. EI-MS Detection N3->N4 Elution N5 5. Data Analysis & Library Match N4->N5 Mass Spectra

Figure 1: Linear analytical workflow for HS-GC-MS volatile impurity profiling.

Experimental Protocol

Materials and Reagents
  • Diluent: High-purity GC-MS grade Water (for water-soluble APIs) or Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) (for water-insoluble APIs). Note: The diluent must be pre-screened to ensure it is free of the target volatile impurities.

  • Reference Standards: USP Residual Solvents Class 1, 2, and 3 standard mixtures.

  • Matrix Modifier: Anhydrous Sodium Sulfate ( Na2​SO4​ ), baked at 400 °C to remove background VOCs.

Step-by-Step Sample Preparation
  • Standard Preparation: Prepare a working standard solution containing the target volatile impurities at their respective ICH Q3C limit concentrations (e.g., Benzene at 2 ppm, Dichloromethane at 600 ppm)[2].

  • Sample Weighing: Accurately weigh 250 mg of the API or synthetic intermediate into a 20 mL precision-thread headspace vial.

  • Dilution: Add exactly 5.0 mL of the selected diluent to the vial.

  • Matrix Modification (Optional for aqueous samples): Add 1.0 g of anhydrous Na2​SO4​ to enhance the partitioning of polar volatiles into the headspace.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent the escape of highly volatile compounds.

Instrumental Parameters

The following parameters are optimized to align with USP <467> while accommodating the vacuum dynamics of a mass spectrometer[3][6].

Table 1: Static Headspace Sampler Parameters

Parameter Setting (Aqueous Diluent) Setting (DMSO/DMF Diluent)
Oven Temperature 80 °C 105 °C
Loop Temperature 90 °C 115 °C
Transfer Line Temperature 100 °C 125 °C
Vial Equilibration Time 45 minutes 45 minutes
Injection Volume / Loop Size 1.0 mL 1.0 mL

| Vial Pressurization Time | 1.0 minute | 1.0 minute |

Causality Check: The temperature gradient (Oven < Loop < Transfer Line) is strictly maintained to prevent the condensation of volatile vapors as they travel from the headspace unit into the GC inlet[6].

Table 2: Gas Chromatograph (GC) Parameters

Parameter Setting
Analytical Column DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.5 mL/min
Inlet Temperature 140 °C (Prevents condensation; protects labile compounds)
Injection Mode Split (Split Ratio 10:1 to 50:1 depending on required LOD)

| Oven Temperature Program | 40 °C (Hold 20 min) 10 °C/min to 240 °C (Hold 10 min) |

Table 3: Mass Spectrometer (MS) Parameters

Parameter Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV (Electron Ionization)

| Acquisition Mode (Unknowns) | Full SCAN ( m/z 35 to 300) | | Acquisition Mode (Targeted) | SIM (Selected Ion Monitoring of base peak + 2 qualifier ions) | | Solvent Delay | 2.0 minutes (Prevents filament burnout from air/water) |

Data Analysis & System Suitability

When an unknown volatile impurity is detected during routine synthesis monitoring, the data analysis workflow dictates the next steps.

DecisionTree Start Unknown Peak in GC-FID GCMS Run HS-GC-MS (SCAN Mode) Start->GCMS Match NIST Library Search GCMS->Match Decision Match > 80%? Match->Decision Quant Develop SIM Method Decision->Quant Yes Investigate High-Res MS Elucidation Decision->Investigate No

Figure 2: Decision matrix for identifying unknown volatile impurities via GC-MS.

Identification (SCAN Mode)

For qualitative identification, extract the mass spectrum of the unknown peak and perform a forward search against the NIST library. A structural assignment is considered highly confident if:

  • The library match score is > 800 (out of 1000).

  • The retention index (RI) of the unknown matches the literature RI for the proposed compound on a 624-phase column.

Quantitation (SIM Mode)

Once identified, if the impurity is a known toxicant (e.g., a Class 2 solvent or an ICH M7 mutagen like benzyl chloride), the MS must be switched to Selected Ion Monitoring (SIM) mode[4]. SIM drastically reduces background noise, allowing for Limits of Quantitation (LOQ) in the low parts-per-billion (ppb) range.

System Suitability Criteria

To ensure the protocol is self-validating and meets regulatory scrutiny, the following criteria must be met prior to sample analysis:

  • Signal-to-Noise (S/N): S/N 10 for the Limit of Quantitation (LOQ) standard.

  • Precision: Relative Standard Deviation (RSD) 15% for 6 replicate injections of the standard solution.

  • Resolution: Chromatographic resolution ( Rs​ ) 1.5 between closely eluting critical pairs (e.g., Acetonitrile and Dichloromethane).

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass Laboratories Inc. URL:[Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu (Europe) URL:[Link]

  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products Source: MDPI (Chemosensors) URL:[Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method Source: LCGC International URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin system, comprising two G-protein coupled receptors (GPCRs), Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles, feeding behavior, and reward processing.[1] The discovery that antagonism of these receptors can promote sleep has led to the development of a new class of insomnia treatments known as dual orexin receptor antagonists (DORAs). This guide provides a detailed overview of the synthetic strategies and experimental protocols for the preparation of key orexin receptor antagonists, with a focus on suvorexant and lemborexant. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

The Orexin Signaling Pathway: A Target for Insomnia Therapeutics

Orexin neuropeptides are produced by a specific group of neurons in the lateral hypothalamus and exert their effects by binding to OX1R and OX2R, which are distributed throughout the brain.[1] This binding initiates a cascade of intracellular signaling events that are primarily excitatory. The activation of orexin receptors leads to the coupling of various G-proteins, including Gq/11, Gi/o, and Gs, which in turn modulate the activity of downstream effectors like phospholipases and ion channels.[2] A key outcome of orexin receptor activation is an increase in intracellular calcium levels, a hallmark of orexin-mediated neuronal excitation.[3] By blocking the binding of orexin peptides to their receptors, DORAs reduce this excitatory signaling, thereby promoting sleep.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R OX1R Orexin-A / Orexin-B->OX1R binds OX2R OX2R Orexin-A / Orexin-B->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation leads to PKC->Neuronal_Excitation contributes to

Caption: Orexin Receptor Signaling Pathway.

General Synthetic Strategies for Orexin Receptor Antagonists

The development of synthetic routes to orexin receptor antagonists has been a significant area of research. Many of these compounds are characterized by a central chiral core and multiple aromatic and heterocyclic moieties. Key challenges in their synthesis include the enantioselective construction of the core structure and the efficient coupling of the various fragments. Several strategies have been employed, including:

  • Chiral Resolution: Early synthetic routes often relied on the separation of enantiomers from a racemic mixture using techniques like chiral High-Performance Liquid Chromatography (HPLC). While effective at the lab scale, this approach is often inefficient and costly for large-scale production.

  • Asymmetric Synthesis: More advanced strategies focus on the use of chiral starting materials or chiral catalysts to introduce the desired stereochemistry early in the synthetic sequence. This can involve enzymatic reactions, such as transamination, or the use of chiral auxiliaries.[4]

  • Convergent Synthesis: Many modern syntheses of orexin antagonists employ a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. This strategy often leads to higher overall yields and allows for greater flexibility in analog synthesis.

Detailed Protocol: Synthesis of Suvorexant

Suvorexant was the first DORA to receive FDA approval for the treatment of insomnia. Its synthesis has been the subject of extensive research, leading to the development of several efficient routes. The following protocol is a composite of optimized procedures that avoid the need for chiral chromatography.[4][5]

Suvorexant_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_product Final Product R_3_aminobutyric_acid (R)-3-Aminobutyric acid step1 1. Boc Protection R_3_aminobutyric_acid->step1 methyl_2_benzylamino_acetate Methyl 2-(benzylamino)acetate step2 2. Amide Coupling methyl_2_benzylamino_acetate->step2 triazole_acid 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid step7 7. Final Amide Coupling triazole_acid->step7 dichloro_benzoxazole 2,5-Dichlorobenzoxazole step5 5. Benzoxazole Coupling dichloro_benzoxazole->step5 step1->step2 step3 3. Deprotection & Cyclization step2->step3 step4 4. Reduction step3->step4 step4->step5 step6 6. Deprotection step5->step6 step6->step7 suvorexant Suvorexant step7->suvorexant

Caption: Synthetic Workflow for Suvorexant.

Protocol:

Step 1: Boc Protection of (R)-3-Aminobutyric Acid

  • To a solution of (R)-3-aminobutyric acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid as a white solid.

Step 2: Amide Coupling

  • Dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq), methyl 2-(benzylamino)acetate (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 5-7 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the product from Step 2 in ethyl acetate and add a solution of HCl in ethyl acetate (4 M).

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt.

  • Dissolve the salt in methanol and add sodium methoxide (2.0 eq) at room temperature.

  • Stir the reaction for 10-12 hours.

  • Neutralize the reaction with a saturated solution of ammonium chloride and extract with dichloromethane.

  • Dry the organic layer and concentrate to yield the chiral diazepanone.

Step 4: Reduction of the Amide

  • To a solution of the diazepanone from Step 3 in anhydrous tetrahydrofuran (THF), carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude diazepane.

Step 5: Coupling with 2,5-Dichlorobenzoxazole

  • Dissolve the diazepane from Step 4 (1.0 eq) and 2,5-dichlorobenzoxazole (1.1 eq) in a suitable solvent like acetonitrile.

  • Add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux for 8-10 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can be purified by chromatography.

Step 6: Deprotection of the Benzyl Group

  • Dissolve the product from Step 5 in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 4 hours at room temperature.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate to give the debenzylated product.

Step 7: Final Amide Coupling to Yield Suvorexant

  • Dissolve the product from Step 6 (1.0 eq), 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.1 eq), HOBt (1.1 eq), and triethylamine (2.5 eq) in dichloromethane.

  • Cool the mixture to 0 °C and add EDCI (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The crude suvorexant can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white solid.[3]

StepProductStarting Material(s)ReagentsYield (%)Purity (%)
1(R)-3-((tert-butoxycarbonyl)amino)butanoic acid(R)-3-Aminobutyric acid(Boc)₂O, Et₃N~90>98
2Amide AdductBoc-protected amino acid, Methyl 2-(benzylamino)acetateEDC, HOBt, Et₃N~91>95
3Chiral DiazepanoneAmide AdductHCl/EtOAc, NaOMe~70-80>97
4Chiral DiazepaneChiral DiazepanoneLiAlH₄~88>96
5Benzoxazole AdductChiral Diazepane, 2,5-DichlorobenzoxazoleK₂CO₃~93>98
6Debenzylated AmineBenzoxazole AdductH₂, Pd/C~89>99
7SuvorexantDebenzylated Amine, Triazole AcidEDCI, HOBt, Et₃N~92>99.9

Table 1: Summary of a representative synthesis of Suvorexant. Yields and purities are approximate and can vary based on reaction scale and purification methods.[3][4][6]

Protocol: Synthesis of Lemborexant

Lemborexant is another DORA approved for the treatment of insomnia. Its synthesis features the construction of a stereochemically complex cyclopropane ring. The following protocol is based on a reported large-scale synthesis.[1]

Lemborexant_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_product Final Product aryl_acetonitrile Aryl Acetonitrile step1 1. Cyclopropanation & Lactonization aryl_acetonitrile->step1 epichlorohydrin (R)-Epichlorohydrin epichlorohydrin->step1 pyrimidinol 2,4-Dimethylpyrimidin-5-ol step3 3. Tosylation & SN2 Displacement pyrimidinol->step3 aminopyridine 5-Fluoropyridin-2-amine step5 5. Amide Coupling aminopyridine->step5 step2 2. Reduction & Enzymatic Acetylation step1->step2 step2->step3 step4 4. Oxidation step3->step4 step4->step5 lemborexant Lemborexant step5->lemborexant

Caption: Synthetic Workflow for Lemborexant.

Protocol:

Step 1: Cyclopropanation and Lactonization

  • To a solution of the starting aryl acetonitrile (e.g., 2-(3-fluorophenyl)acetonitrile) (1.0 eq) in an appropriate solvent like THF, add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (-20 °C).

  • Add (R)-epichlorohydrin (1.1 eq) and allow the reaction to proceed.

  • In the same pot, add a base (e.g., NaOH solution) to facilitate hydrolysis of the nitrile and subsequent cyclization.

  • Acidify the reaction mixture to promote lactonization.

  • Extract the product with an organic solvent and purify to obtain the chiral lactone.

Step 2: Reduction and Selective Enzymatic Acetylation

  • Reduce the lactone from Step 1 to the corresponding diol using a reducing agent like lithium borohydride (LiBH₄) in THF.

  • Perform a selective enzymatic acetylation on the primary alcohol of the diol. This is a key step to differentiate the two hydroxyl groups.

  • The resulting mono-acetylated product can be isolated and purified.

Step 3: Tosylation and Sₙ2 Displacement

  • Tosylate the remaining free hydroxyl group of the mono-acetylated product using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Displace the tosyl group via an Sₙ2 reaction with 2,4-dimethylpyrimidin-5-ol (1.1 eq) in the presence of a base such as cesium carbonate. During the workup, the acetate protecting group is cleaved.

  • Isolate and purify the resulting alcohol.

Step 4: Oxidation to the Carboxylic Acid

  • Perform a one-pot, two-step oxidation of the primary alcohol to the carboxylic acid.

  • First, use a TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl).

  • Then, complete the oxidation with sodium chlorite (NaClO₂).

  • Acidify the reaction mixture and recrystallize the product from a suitable solvent like acetonitrile.

Step 5: Amide Coupling to Yield Lemborexant

  • Couple the carboxylic acid from Step 4 (1.0 eq) with 5-fluoropyridin-2-amine (1.1 eq).

  • A common coupling agent for this step is 1-propylphosphonic anhydride (T3P®) in the presence of a base.

  • After the reaction is complete, perform a standard aqueous workup and purify the crude product by recrystallization to obtain lemborexant.

StepProductStarting Material(s)Key ReagentsYield (%)
1Chiral LactoneAryl Acetonitrile, (R)-EpichlorohydrinNaHMDS, NaOH, H⁺~70
2Mono-acetylated DiolChiral LactoneLiBH₄, Lipase~Quantitative
3Pyrimidine-ether AlcoholMono-acetylated Diol, 2,4-Dimethylpyrimidin-5-olTsCl, Cs₂CO₃~70 (2 steps)
4Carboxylic AcidPyrimidine-ether AlcoholTEMPO, NaOCl, NaClO₂>80
5LemborexantCarboxylic Acid, 5-Fluoropyridin-2-amineT3P®~61

Table 2: Summary of a representative synthesis of Lemborexant. Yields are approximate and based on reported large-scale synthesis.[1]

Application of Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid synthesis of complex molecules. The Ugi four-component condensation (U-4CC) is a prominent example of an MCR that has potential applications in the synthesis of orexin receptor antagonists and their analogs.[7][8] The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.

Ugi_Reaction_Scheme R1_CHO R¹-CHO plus1 + R2_NH2 R²-NH₂ plus2 + R3_COOH R³-COOH plus3 + R4_NC R⁴-NC arrow product Ugi Product

Caption: General Scheme of the Ugi Four-Component Reaction.

By carefully selecting the four components, it is possible to construct scaffolds that are relevant to orexin receptor antagonists. For example, by using a bifunctional starting material that contains both an amine and a carboxylic acid (an amino acid), a three-component Ugi reaction can be performed to generate a cyclic structure, such as a diketopiperazine, which can serve as a core for further elaboration.

Hypothetical Protocol for an Orexin Antagonist Scaffold via Ugi Reaction:

This protocol outlines a plausible, though not yet specifically reported for a known drug, approach to a key intermediate.

  • Imine Formation: In a flask, combine a suitable aldehyde (e.g., 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzaldehyde) (1.0 eq) and an amine (e.g., a chiral pyrrolidine derivative) (1.0 eq) in a polar solvent like methanol. Stir for 1-2 hours at room temperature to form the imine in situ.

  • Ugi Reaction: To the reaction mixture, add a carboxylic acid (e.g., a simple aliphatic acid like acetic acid) (1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide) (1.0 eq).

  • Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic and proceeds without the need for heating.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the resulting bis-amide product by column chromatography.

This Ugi product could then be further modified (e.g., through cyclization or deprotection/coupling steps) to generate a final orexin receptor antagonist. The power of this approach lies in the ability to rapidly generate a library of diverse compounds by varying each of the four components, which is highly valuable in the early stages of drug discovery.

Conclusion

The synthesis of orexin receptor antagonists is a vibrant area of medicinal chemistry that has already delivered important new therapies for insomnia. The synthetic routes to these complex molecules have evolved from relying on classical resolution techniques to employing sophisticated asymmetric and convergent strategies. The detailed protocols provided for suvorexant and lemborexant highlight the key chemical transformations and strategic considerations in their construction. Furthermore, the potential application of powerful synthetic tools like the Ugi multicomponent reaction opens up new avenues for the discovery and development of next-generation orexin receptor modulators. This guide is intended to provide a solid foundation for researchers and professionals working in this exciting field.

References

  • The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC. (URL: [Link])

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (URL: [Link])

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC. (URL: [Link])

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Publishing. (URL: [Link])

  • A molecular network map of orexin-orexin receptor signaling system - PMC. (URL: [Link])

  • US10618891B2 - Suvorexant intermediate and preparation method thereof - Google P
  • Ugi reaction - Wikipedia. (URL: [Link])

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. (URL: [Link])

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (URL: [Link])

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (URL: [Link])

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Application Notes and Protocols: Acylation and Alkylation Reactions of Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Primary amines are versatile nucleophiles that serve as critical building blocks in medicinal chemistry, agrochemicals, and the synthesis of Active Pharmaceutical Ingredients (APIs). Two of the most fundamental yet mechanistically distinct transformations of primary amines are acylation (forming amides) and alkylation (forming secondary amines).

As a Senior Application Scientist, it is crucial to move beyond merely following recipes. Understanding the thermodynamic and kinetic drivers—such as why a specific base is chosen or how steric hindrance prevents over-reaction—is essential for optimizing these workflows. This guide delineates the theoretical frameworks, reagent selection rationales, and field-proven, self-validating protocols for both transformations.

Part 1: Acylation of Primary Amines

Acylation involves the nucleophilic attack of a primary amine on an electrophilic carbonyl carbon (typically an acyl chloride or anhydride). This reaction proceeds via a tetrahedral intermediate before eliminating a leaving group (such as a chloride ion) to form a stable amide bond[1].

Mechanistic Insights & Causality of Experimental Choices

The acylation of an amine with an acyl chloride generates one equivalent of strong acid (e.g., HCl)[2]. If left unneutralized, this acid will rapidly protonate the remaining unreacted primary amine, converting it into an ammonium salt. Because ammonium salts lack a lone pair of electrons, they are entirely non-nucleophilic, which stalls the reaction at a maximum of 50% conversion[3].

To drive the reaction to completion, an acid scavenger (base) must be introduced:

  • Schotten-Baumann Conditions (Biphasic): This classic approach utilizes an aqueous inorganic base (e.g., 10% NaOH) alongside an organic solvent (e.g., Dichloromethane, DCM)[1]. The biphasic system is intentionally designed so that the amine and acyl chloride react in the organic phase, while the generated HCl partitions into the aqueous phase where it is neutralized[4]. This spatial separation minimizes the competitive, undesired hydrolysis of the acyl chloride by the aqueous base[3].

  • Anhydrous Conditions: For water-sensitive substrates or highly reactive acyl chlorides (like 2-chloropropionyl chloride), anhydrous conditions are mandatory. A tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is used in an anhydrous solvent like DCM[5]. The tertiary amine acts as a proton sponge, precipitating out of solution as a hydrochloride salt, which thermodynamically drives the equilibrium forward[5].

Table 1: Comparison of Acylation Conditions
Condition TypeReagentsAcid ScavengerSolvent SystemPrimary Application
Biphasic (Schotten-Baumann) Acyl chloride / AnhydrideAqueous NaOH or KOHDCM / Water or Ether / WaterRobust, water-stable substrates; large-scale synthesis.
Anhydrous Acyl chloride / AnhydrideTEA, DIPEA, or PyridineAnhydrous DCM or THFWater-sensitive substrates; stereosensitive acylations.
Catalytic AnhydrideDMAP (catalytic) + TEAAnhydrous DCMSterically hindered amines requiring acyl-transfer catalysis.
Protocol 1: Anhydrous Acylation with 2-Chloropropionyl Chloride

This protocol utilizes anhydrous conditions to prevent the hydrolysis of the α-chloro group on the acylating agent[5].

1. Reactant Preparation:

  • In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve the primary amine (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Add Triethylamine (TEA) (2.0 eq.) to the solution.

  • Causality: The excess TEA ensures complete neutralization of the generated HCl and accounts for any adventitious moisture.

2. Controlled Addition:

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Transfer 2-chloropropionyl chloride (1.1 eq.) to a dropping funnel and add it dropwise over 15–30 minutes[5].

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the product and minimizes side reactions.

3. Reaction & Self-Validation (Quality Control):

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation Step: Monitor via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the primary amine spot (visualized via Ninhydrin stain) and the appearance of a less polar amide spot confirm reaction progression.

4. Workup & Purification:

  • Quench the reaction by adding distilled water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines and TEA), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Acylation Amine Primary Amine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Acyl Acyl Chloride (Electrophile) Acyl->Tetra Amide Amide Product (Stable) Tetra->Amide Cl- Elimination Base Base (e.g., TEA) Neutralizes HCl Tetra->Base Proton Transfer

Caption: Nucleophilic acyl substitution pathway for the acylation of a primary amine.

Part 2: Alkylation of Primary Amines

While direct alkylation of primary amines using alkyl halides (via Sₙ2) is possible, it is notoriously difficult to control. The resulting secondary amine is more nucleophilic than the starting primary amine, triggering a cascade of over-alkylation that yields a messy mixture of secondary, tertiary, and quaternary ammonium salts[6].

Mechanistic Insights & Causality of Experimental Choices

To achieve selective mono-alkylation, Reductive Amination is the undisputed gold standard[6][7]. This two-step, one-pot process involves:

  • The condensation of a primary amine with an aldehyde or ketone to form an imine (Schiff base)[7].

  • The in situ reduction of the imine to a secondary amine[6].

Why does this prevent over-alkylation? Once the imine is reduced to a secondary amine, forming a subsequent iminium ion with another equivalent of the carbonyl compound is sterically and electronically hindered, effectively halting the reaction at the mono-alkylated stage[6].

Selecting the Reducing Agent: The success of reductive amination hinges on the reducing agent's ability to selectively reduce the imine without reducing the starting aldehyde or ketone[8].

  • Sodium Borohydride (NaBH₄): Too aggressive. It will rapidly reduce the aldehyde/ketone to an alcohol before the imine can form[9].

  • Sodium Cyanoborohydride (NaBH₃CN): Highly selective and works well in mildly acidic methanol, but it generates highly toxic hydrogen cyanide (HCN) gas as a byproduct, posing severe safety risks[6][8].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The optimal, modern reagent. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. Consequently, STAB is unreactive toward most ketones and aldehydes but highly efficient at reducing the more electrophilic protonated imines[8][10].

Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentRelative ReactivitySolvent CompatibilityToxicity / Safety ProfileSelectivity
NaBH₄ HighMeOH, EtOHLow toxicityPoor (Reduces carbonyls prematurely)
NaBH₃CN ModerateMeOH, AqueousHigh (Generates HCN gas)Excellent (Requires pH 4-6)
NaBH(OAc)₃ (STAB) MildDCE, DCM, THFLow toxicityExcellent (Standard choice for one-pot)
Protocol 2: One-Pot Reductive Amination using STAB

This protocol utilizes STAB in 1,2-Dichloroethane (DCE), the preferred solvent system for maximizing yields and minimizing side reactions[10][11].

1. Imine Formation:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde/ketone (1.05 eq.) in anhydrous DCE (0.2 M concentration)[7][10].

  • Optional: For unreactive ketones, add a catalytic amount of glacial acetic acid (1.0 eq.) to facilitate imine formation[10][11].

  • Stir the mixture at room temperature for 1–2 hours.

  • Causality: Allowing the imine to form prior to adding the reducing agent prevents any competitive reduction of the carbonyl compound, ensuring maximum atom economy.

2. Selective Reduction:

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution[7].

  • Stir at room temperature for 4–12 hours under an inert atmosphere.

3. Reaction & Self-Validation (Quality Control):

  • Validation Step: Pull a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The presence of the [M+H]⁺ peak corresponding to the secondary amine, and the absence of the primary amine mass, validates completion.

4. Workup & Purification:

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃[7]. Causality: This neutralizes the acetic acid and decomposes unreacted STAB, while free-basing the newly formed secondary amine to ensure it partitions into the organic layer.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient with 1% TEA to prevent amine streaking on the column)[7].

Alkylation Start Primary Amine + Aldehyde/Ketone Imine Imine / Iminium Ion (Schiff Base) Start->Imine Condensation (-H2O) Reduction NaBH(OAc)3 (STAB) Selective Reduction Imine->Reduction Product Secondary Amine (Mono-alkylated) Reduction->Product Hydride Transfer Side Over-alkylation (Inhibited) Product->Side Steric/Electronic Blockade

Caption: Reaction pathway for the reductive amination of primary amines to secondary amines.

References

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at:[Link]

  • Chemistry Schotten Baumann Reaction - SATHEE CUET (IIT Kanpur). Available at:[Link]

  • Schotten Baumann Reaction Mechanism - BYJU'S. Available at:[Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - PubMed (NIH). Available at:[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - MDMA.ch. Available at:[Link]

  • Reductive Amination - Common Conditions - Common Organic Chemistry. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Solvent Optimization for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for carbamate synthesis. Organic carbamates are critical structural motifs in drug design, agrochemicals, and peptide synthesis, offering excellent chemical stability and serving as optimal protecting groups[1]. However, synthesizing these linkages often presents significant challenges, including competitive byproduct formation, stalled kinetics, and the environmental burden of traditional phosgene-based routes.

In my experience, the root cause of 90% of these synthetic failures is improper solvent selection. A solvent is never just a passive medium; it actively participates in transition-state stabilization, dictates the solubility limits of reactive intermediates, and controls the nucleophilic competition between amines and alcohols. This guide is designed to provide you with the mechanistic causality and self-validating protocols needed to troubleshoot and optimize your carbamate workflows.

Frequently Asked Questions: Troubleshooting & Optimization

Q1: Why is my reaction yielding predominantly symmetrical ureas instead of the desired carbamate, and how can solvent choice prevent this? Mechanistic Causality: In pathways that proceed via an isocyanate intermediate (such as the Curtius rearrangement or formamide dehydrogenation), the unreacted amine is significantly more nucleophilic than the alcohol. Consequently, the isocyanate is rapidly trapped by the amine to form a urea byproduct, outcompeting carbamate formation[2]. The Solvent Solution: To suppress urea formation, you must alter the relative nucleophilicity of your reagents. Switching to a highly polar, hydrogen-bond-accepting solvent (like THF or MeCN) can selectively solvate and "cage" the primary amine through hydrogen bonding, dampening its nucleophilicity. Alternatively, transitioning to a CO₂-based continuous flow system using a Deep Eutectic Solvent (DES) stabilizes the carbamate anion directly, bypassing the isocyanate intermediate entirely[3].

Q2: My carbamate synthesis stalls at lower temperatures, but heating causes product degradation. What is the solvent-based solution? Mechanistic Causality: A stalled reaction under mild conditions is rarely an activation energy failure; it is usually a solubility limit issue. As the carbamate (or its intermediate salt) forms, it can exceed its solubility threshold in non-polar or poorly matched solvents, crashing out of solution and coating the unreacted starting materials[4]. The Solvent Solution: You must select a solvent with a steeper temperature-dependent solubility gradient. For example, switching from Dichloromethane (DCM) to Toluene allows the reaction to proceed efficiently at ambient temperatures (20–30 °C) by keeping the intermediates fully solvated without requiring degradative heating[5].

Q3: How do I transition from toxic phosgene/DCM systems to greener alternatives without sacrificing yield? Mechanistic Causality: Phosgene is highly electrophilic, meaning it reacts rapidly even in non-participating solvents like DCM. Green alternatives, such as Carbon Dioxide (CO₂) or Dimethyl Carbonate (DMC), are thermodynamically stable and require solvent-assisted activation[3]. The Solvent Solution: Utilize a solvent that doubles as a catalytic activator. Deep Eutectic Solvents (e.g., choline chloride-based mixtures) or the use of DBU in continuous flow provide the necessary polar environment to activate CO₂ and stabilize the resulting carbamate anion, enabling high-throughput synthesis without toxic reagents[3].

Logical Troubleshooting Workflows

The following diagram outlines the decision-making process for resolving the most common solvent-related failures in carbamate synthesis.

CarbamateTroubleshooting Start Analyze Reaction Issue Issue1 High Urea Byproduct Start->Issue1 Issue2 Low Yield / Stalled Reaction Start->Issue2 Issue3 Poor Solubility Start->Issue3 Sol1 Switch to Polar Aprotic (e.g., MeCN, THF) Issue1->Sol1 Nucleophile competition Sol2 Increase Temp or Use DES/Ionic Liquids Issue2->Sol2 Activation energy Sol3 Change to Toluene or Adjust Concentration Issue3->Sol3 Product crashes out Val Validate via LC-MS Sol1->Val Sol2->Val Sol3->Val

Troubleshooting workflow for solvent-related issues in carbamate synthesis.

Quantitative Data: Solvent Effects on Yield

The table below summarizes the critical impact of solvent selection on the yield of ZnCl₂-catalyzed carbamate synthesis at a standardized temperature. Notice how non-polar aromatic solvents drastically outperform halogenated alternatives by preventing premature product precipitation[5].

SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Toluene 301286 Optimal non-polar environment; prevents intermediate precipitation[5].
Benzene 301676 Good solubility profile, but limited by higher toxicity.
THF 301570 Polar aprotic nature causes competitive hydrogen bonding, slightly reducing rate.
Xylene 301355 Steric bulk of the solvent hinders transition state stabilization.
DCM 301843 Poor solubility of intermediate salts leads to stalled kinetics[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Phosgene-Free Carbamate Synthesis using CO₂ and DBU

This protocol leverages the synergistic effect of a strong organic base (DBU) and a polar solvent environment to fixate CO₂ into an organic carbamate[3].

  • Step 1: Amine Activation

    • Action: Dissolve 1.0 eq of the primary amine in a choline chloride-based Deep Eutectic Solvent (DES) at a 0.5 M concentration. Add 1.2 eq of DBU.

    • Mechanistic Rationale: The DES network provides a highly polar environment that stabilizes the incoming CO₂, while DBU acts as a non-nucleophilic base to deprotonate the amine, pushing the equilibrium toward the carbamate anion[3].

    • Validation Checkpoint: Monitor the solution visually. A completely homogenous, slightly viscous solution confirms proper disruption of the amine's intermolecular hydrogen bonds. If the solution remains cloudy, the DES hydrogen-bond donor ratio is insufficient.

  • Step 2: CO₂ Fixation

    • Action: Bubble CO₂ gas through the solution at atmospheric pressure for 30 minutes at 30 °C.

    • Mechanistic Rationale: The activated amine attacks the electrophilic carbon of CO₂, forming a stable [NHCO₂]⁻ DBU-H⁺ salt complex.

    • Validation Checkpoint: An observable mild exotherm (temperature increase of 3–5 °C) must occur. Lack of an exotherm indicates moisture contamination quenching the DBU.

  • Step 3: Electrophilic Trapping

    • Action: Add 1.5 eq of the alkyl halide dropwise. Stir for 50 minutes.

    • Mechanistic Rationale: The carbamate anion acts as a nucleophile, displacing the halide to form the final organic carbamate[3].

    • Validation Checkpoint: Analyze via TLC (ninhydrin stain). The complete disappearance of the primary amine spot validates the successful trapping of the carbamate.

MechanisticPathway CO2 CO2 + Amine Solvent Solvent Activation (e.g., DBU / DES) CO2->Solvent Intermediate Carbamate Anion [NHCO2]- Solvent->Intermediate Base-catalyzed Electrophile Alkyl Halide Intermediate->Electrophile Nucleophilic attack Urea Urea Byproduct Intermediate->Urea Excess Amine Product Organic Carbamate Electrophile->Product Optimal Solvent

Mechanistic pathway of CO2-based carbamate synthesis highlighting solvent roles.

Protocol B: Troubleshooting Urea Byproduct Formation via Solvent Swapping

If your standard protocol yields >15% symmetrical urea, execute this solvent-swap methodology.

  • Step 1: Baseline Establishment

    • Action: Run the reaction in your baseline solvent (e.g., DCM) and halt at 30 minutes.

    • Validation Checkpoint: Run LC-MS. Quantify the ratio of Carbamate (M+H) to Urea (M+H). If the urea peak is dominant, proceed to Step 2.

  • Step 2: Solvent Polarity Shift

    • Action: Evaporate the baseline solvent and replace it with anhydrous Acetonitrile (MeCN) or Toluene, depending on the solubility of your specific amine[5].

    • Mechanistic Rationale: MeCN will hydrogen-bond with the unreacted amine, lowering its nucleophilicity and slowing the rate of urea formation. Toluene will force the highly polar urea byproduct to precipitate early, driving the equilibrium toward the soluble carbamate product[5].

  • Step 3: Kinetic Monitoring

    • Action: Resume the reaction at 30 °C.

    • Validation Checkpoint: Extract an aliquot at 1 hour. If a white precipitate forms in Toluene, filter and analyze it via IR spectroscopy. A strong carbonyl stretch at ~1650 cm⁻¹ confirms the successful isolation and removal of the urea byproduct from the reaction phase.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL:[Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine Source: PMC - NIH URL:[Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines Source: PMC - NIH URL:[Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst Source: ACS Catalysis URL:[Link]

Sources

Technical Support Center: Troubleshooting Di-Substitution in Boc Protection of Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering N,N -di-Boc side-product formation during the protection of primary amines with di-tert-butyl dicarbonate (Boc₂O). Achieving strict mono-selectivity is critical for downstream peptide coupling, structural biology studies, and API synthesis.

Mechanistic Insights: The Causality of Di-Substitution

The tert-butyloxycarbonyl (Boc) group is introduced to an amine via a nucleophilic acyl substitution reaction[1]. When a primary amine reacts with Boc₂O, it forms a mono-Boc carbamate. The fundamental cause of di-substitution lies in the residual nucleophilicity and altered acidity of this mono-Boc intermediate.

Although the carbamate nitrogen is less nucleophilic than the starting primary amine, its N-H proton becomes significantly more acidic due to the electron-withdrawing nature of the Boc group. In the presence of strong bases or nucleophilic catalysts, this proton is easily abstracted. This generates a highly reactive amide anion that readily attacks a second equivalent of Boc₂O[2]. Furthermore, unhindered primary amines lack the steric shielding required to physically block this secondary attack, making them highly susceptible to over-protection[2].

Mechanism Amine Primary Amine (Nucleophile) Mono Mono-Boc Amine (Desired Product) Amine->Mono Controlled Acylation Di Di-Boc Amine (Side Product) Mono->Di Over-Acylation Cond1 Boc2O (1.05 eq) Weak Base / 0°C Cond1->Mono Cond2 Excess Boc2O DMAP / Strong Base Cond2->Di

Reaction pathway showing divergence between mono-Boc and di-Boc amine formation.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of di-Boc product in my LC-MS. What is the most common culprit? A1: The most frequent cause is poor stoichiometric control combined with elevated temperatures. If the local concentration of Boc₂O exceeds 1.05–1.1 equivalents, the probability of the mono-Boc intermediate reacting again increases exponentially[2]. Always add Boc₂O dropwise to a cooled (0 °C) solution to maintain a kinetically controlled, low active concentration of the electrophile.

Q2: I added DMAP to accelerate the reaction, but it ruined my selectivity. Why? A2: DMAP (4-dimethylaminopyridine) is notorious for driving di-Boc formation on primary amines. It acts as both a base and a hyper-nucleophilic catalyst. DMAP reacts with Boc₂O to form an ultra-reactive N -Boc-pyridinium intermediate[3]. Simultaneously, it facilitates the deprotonation of the mono-Boc amine, increasing its nucleophilicity[2]. This dual activation almost exclusively yields the N,N -di-Boc derivative. For mono-protection, strictly avoid DMAP and rely on weaker bases like Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA).

Q3: How does solvent choice influence the suppression of di-substitution? A3: Biphasic systems (e.g., Dioxane/H₂O or THF/H₂O with NaHCO₃) are highly effective at preventing di-substitution. In these systems, the mono-Boc product often partitions into the organic layer, physically separating it from the aqueous base and unreacted Boc₂O. This creates a self-regulating environment that halts the reaction at mono-substitution.

Quantitative Data: Impact of Reaction Conditions on Selectivity

The following table synthesizes the impact of various parameters on the mono- vs. di-substitution ratio, demonstrating the critical need for strict parameter control.

Reaction ConditionBase UsedBoc₂O EquivalentsTemperatureMono-Boc Yield (%)Di-Boc Yield (%)
Optimized Standard TEA (1.1 eq)1.05 eq0 °C to RT> 95%< 2%
Biphasic Aqueous NaHCO₃ (2.0 eq)1.10 eqRT> 98%< 1%
Excess Reagent TEA (1.1 eq)2.50 eqRT70%30%
DMAP Catalyzed DMAP (0.5 eq)2.00 eqRT< 5%> 90%

Self-Validating Experimental Protocol: Highly Selective Mono-Boc Protection

This protocol is designed as a self-validating system: each step includes a specific observable metric to ensure the reaction trajectory remains strictly mono-selective[1].

Workflow S1 1. Dissolution Amine in DCM/THF (0.1-0.5 M) S2 2. Base Addition & Cooling Add TEA (1.1 eq), Cool to 0 °C S1->S2 S3 3. Electrophile Addition Dropwise Boc2O (1.05 eq) S2->S3 S4 4. Reaction Monitoring Warm to RT, Check TLC S3->S4 S5 5. Quench & Isolation Weak Acid Wash, Extract S4->S5

Step-by-step experimental workflow for highly selective mono-Boc protection.

Step 1: Dissolution & Temperature Control
  • Action: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1–0.5 M[1].

  • Action: Add Triethylamine (TEA) or DIPEA (1.1 eq).

  • Validation Check: Cool the flask to 0 °C using an ice bath before proceeding. Causality: Lowering the thermal energy drastically reduces the reaction rate of the less nucleophilic mono-Boc intermediate, establishing a kinetic barrier against di-substitution.

Step 2: Controlled Electrophile Addition
  • Action: Prepare a solution of Boc₂O (1.05 eq) in the same reaction solvent.

  • Action: Add the Boc₂O solution dropwise over 30 minutes via an addition funnel or syringe pump.

  • Validation Check: Watch for mild gas evolution (CO₂). If vigorous bubbling occurs, the addition is too fast, risking localized heat spikes and excess reagent concentration that trigger di-Boc formation.

Step 3: Reaction Monitoring
  • Action: Allow the reaction to slowly warm to room temperature over 1–4 hours[1].

  • Validation Check: Monitor via TLC (e.g., 10% MeOH in DCM) or LC-MS. The mono-Boc amine will appear as a new spot with a higher Rf than the highly polar starting amine. Self-Correction: If a second, even higher Rf spot appears (di-Boc product), immediately quench the reaction with water to destroy unreacted Boc₂O and prevent further over-reaction.

Step 4: Quench and Mild Workup
  • Action: Dilute the mixture with additional solvent and wash sequentially with a mild acid (e.g., 1 M HCl or 10% Citric Acid) to remove unreacted amine and TEA[1].

  • Action: Wash with saturated NaHCO₃ and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Validation Check: Avoid using strong bases (like 1 M NaOH) during the workup of sensitive substrates, as prolonged exposure can sometimes lead to side reactions or emulsion issues. Filter and concentrate under reduced pressure to yield the pure mono-Boc amine.

References[2] Title: Technical Support Center: Selective Mono-Boc Protection of Primary Amines - Troubleshooting Guide: Avoiding Di-Boc Protection

Source : benchchem.com URL :[3] Title : Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols Source : acs.org URL :[1] Title : An In-depth Technical Guide to the Boc Protection Mechanism for Amines Source : benchchem.com URL :

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing the piperidine scaffold—a crucial component in numerous pharmaceuticals—can present significant challenges.[1][2] Low conversion rates are a frequent and frustrating issue. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common problems encountered during piperidine synthesis. We will explore the causality behind experimental choices, ensuring that every step you take is informed and effective.

Initial Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to approach the problem systematically. A logical workflow can help you quickly pinpoint the likely source of your low conversion.

G cluster_start Diagnosis Phase cluster_methods Synthetic Routes cluster_troubleshooting Troubleshooting Areas cluster_solutions Consult Specific Guide Sections start Problem: Low Conversion Rate route What is your primary synthetic route? start->route pyridine A) Catalytic Hydrogenation of Pyridine route->pyridine Pyridine Reduction reductive B) Reductive Amination of 1,5-Dicarbonyls route->reductive Reductive Amination cyclo C) Intramolecular Cyclization route->cyclo Other Cyclizations cat_issues Catalyst Issues? (Poisoning, Activity) pyridine->cat_issues condition_issues Reaction Conditions? (T, P, Solvent, pH) pyridine->condition_issues reagent_issues Reagent/Substrate Issues? (Purity, Stability) reductive->reagent_issues reductive->condition_issues cyclo->reagent_issues cyclo->condition_issues sol_cat See Section 1.1: Catalyst Troubleshooting cat_issues->sol_cat sol_reagent See Section 2.1: Substrate & Reagent Quality reagent_issues->sol_reagent sol_conditions See Sections 1.2, 2.2, 3.1: Optimizing Conditions condition_issues->sol_conditions

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.[3]

Troubleshooting Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a robust and common industrial method, but it is highly susceptible to issues related to catalyst activity and reaction conditions.[4][5]

Q1: My pyridine hydrogenation is stalling or incomplete. What are the most common causes?

A1: This is a classic problem, often pointing to issues with the catalyst or the reaction environment. The high stability of the aromatic pyridine ring and the Lewis basicity of the nitrogen atom present inherent challenges.[6]

Primary Cause 1: Catalyst Poisoning or Inhibition The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of transition metal catalysts (like Pd, Pt, Rh), effectively blocking active sites.[7][8] This is known as catalyst inhibition or poisoning.

  • Insight: Think of the pyridine molecule itself as a temporary poison. The product, piperidine, is also a Lewis base and can inhibit the catalyst. Furthermore, impurities in your starting material or solvent (e.g., sulfur or phosphine compounds) can irreversibly poison the catalyst.[4]

Troubleshooting Steps:

  • Acidic Additives: The most effective solution is often to add an acid (e.g., HCl, acetic acid).[9] This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge prevents the lone pair from binding to the catalyst, thus freeing up active sites for hydrogenation.[9]

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes provide enough active sites to overcome partial inhibition.[7]

  • Check Starting Material Purity: Ensure your pyridine substrate is free from common catalyst poisons. If necessary, purify the starting material by distillation or chromatography.[10]

Primary Cause 2: Suboptimal Reaction Conditions Hydrogenation of the stable pyridine ring often requires forcing conditions to overcome the activation energy.[5]

  • Insight: The reaction is a multiphase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is critical.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: Insufficient hydrogen pressure is a common reason for slow reactions. Increase the pressure in increments (e.g., from 5 bar to 20 bar) and monitor the effect on the reaction rate.[8]

  • Increase Temperature: Gently warming the reaction can increase the rate, but be cautious. Excessive heat can sometimes lead to side reactions or catalyst degradation.[3][8]

  • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen dissolution in the solvent.

ParameterStandard RangeTroubleshooting ActionRationale
Catalyst Loading 1-5 mol% (Pd/C, PtO₂)Increase to 5-10 mol%Compensates for catalyst inhibition by substrate/product.[7]
H₂ Pressure 1-10 barIncrease to 20-50 barIncreases H₂ concentration at the catalyst surface.[8]
Temperature 25-50 °CIncrease to 60-80 °COvercomes the activation energy of aromatic ring reduction.[5]
Solvent Alcohols (MeOH, EtOH)Switch to Acetic AcidProtonates the pyridine, preventing catalyst poisoning.[9]

Table 1. Typical reaction parameters and troubleshooting adjustments for pyridine hydrogenation.

Troubleshooting Reductive Amination of 1,5-Dicarbonyl Precursors

Reductive amination is a versatile method for forming the piperidine ring from acyclic precursors, such as glutaraldehyde or other 1,5-dicarbonyl compounds, and a primary amine.[11] The main challenge here is controlling the equilibrium of the initial imine/enamine formation and preventing side reactions.[12]

Q2: My reductive amination is giving a low yield, and I see a lot of unidentified side products. What is happening?

A2: Low yields in this reaction often stem from two main issues: incomplete formation of the key iminium ion intermediate or the dominance of competing side reactions.

Primary Cause 1: Unfavorable Imine/Iminium Equilibrium The first step is the condensation of the amine and carbonyl to form an imine (or iminium ion), a reaction that produces water.[12] This equilibrium can be unfavorable, limiting the amount of substrate available for reduction.

  • Insight: According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product, increasing the concentration of the species you want to reduce.

Troubleshooting Steps:

  • Add a Dehydrating Agent: The most common solution is to add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.[12]

  • Use a More Selective Reducing Agent: A common mistake is using a reducing agent that is too powerful, like sodium borohydride (NaBH₄), at the beginning of the reaction. NaBH₄ can reduce the starting aldehyde faster than the imine is formed.[12][13] It is far better to use a milder agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the protonated iminium ion over the carbonyl.[12][13]

  • Control pH: Imine formation is often catalyzed by a small amount of acid (like acetic acid), which helps to protonate the carbonyl and facilitate the departure of water.[12]

Primary Cause 2: Competing Side Reactions Glutaraldehyde and similar 1,5-dicarbonyls are prone to side reactions like polymerization or aldol condensation, especially under basic or strongly acidic conditions.

  • Insight: The product piperidine is a secondary amine and can be more nucleophilic than the starting primary amine. This can lead to over-alkylation, where the product reacts with another molecule of the dicarbonyl, leading to complex impurities.[12]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the amine relative to the dicarbonyl to minimize the chance of the product amine reacting further.[12]

  • One-Pot, Two-Step Procedure: A more controlled approach is to first allow the imine to form completely (monitor by TLC or NMR) and then add the reducing agent. This temporal separation of reaction steps can significantly reduce side products.[12]

G cluster_main Reductive Amination Pathway & Pitfalls cluster_pitfalls Common Failure Modes start Amine + Dicarbonyl imine Iminium Ion Intermediate start->imine Condensation (-H₂O) carbonyl_red Direct Carbonyl Reduction (Alcohol byproduct) start->carbonyl_red Reduction (e.g., NaBH₄) product Desired Piperidine imine->product Reduction (e.g., NaBH(OAc)₃) hydrolysis Reversion to Starting Materials (+H₂O) imine->hydrolysis over_alkylation Product Reacts with More Dicarbonyl product->over_alkylation

Caption: Key steps and common failure pathways in reductive amination for piperidine synthesis.

Troubleshooting Intramolecular Cyclizations

Other cyclization strategies, such as the cyclization of haloamines or amino alcohols, are powerful but depend critically on reaction kinetics and the right conditions to favor the desired intramolecular ring-closing over competing intermolecular reactions.

Q3: My intramolecular cyclization is yielding oligomers/polymers instead of the piperidine ring. How can I promote the desired cyclization?

A3: The formation of polymers indicates that intermolecular reactions (one molecule reacting with another) are occurring faster than the desired intramolecular reaction (a molecule reacting with itself). The key to solving this is to adjust conditions to favor the intramolecular pathway.

  • Insight: The rate of an intramolecular reaction is concentration-independent, whereas the rate of an intermolecular reaction is dependent on the concentration of the reactants. Therefore, lowering the concentration will disproportionately slow down the undesired intermolecular reaction.

Troubleshooting Steps:

  • High-Dilution Conditions: This is the most critical and effective strategy. By significantly increasing the volume of solvent, you lower the concentration of your linear precursor, making it much more likely for the reactive ends of a single molecule to find each other before they find another molecule.[3]

  • Slow Addition: Instead of adding your substrate all at once, use a syringe pump to add it slowly over a period of several hours to a heated reaction mixture. This technique, known as "pseudo-high dilution," keeps the instantaneous concentration of the reactive substrate very low, thus favoring cyclization.

  • Choice of Base/Catalyst: For reactions requiring a base to deprotonate a nucleophile (e.g., an amine or alcohol), using a bulky, non-nucleophilic base (like DBU or proton sponge) can sometimes help by minimizing side reactions.

  • Temperature Optimization: The effect of temperature can be complex. Sometimes, higher temperatures provide the energy for the cyclization to occur quickly. In other cases, lower temperatures may be needed to prevent decomposition or other side reactions.[3] Experimentation within a reasonable range is often necessary.

Frequently Asked Questions (FAQs)

Q4: How can I effectively monitor the progress of my piperidine synthesis?

A4: Proper reaction monitoring is key to achieving high conversion. The choice of technique depends on your specific reaction.

  • Thin-Layer Chromatography (TLC): Fast, easy, and excellent for most lab-scale reactions. It allows you to visualize the consumption of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides accurate quantification and can help identify byproducts by their mass.[14][15]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of piperidine derivatives, especially those that are non-volatile or thermally unstable.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows you to get a precise snapshot of the ratio of starting material to product, providing a direct measure of conversion.

Q5: My final piperidine product is a yellow or brown oil, but it should be colorless. What causes this?

A5: Discoloration often points to minor impurities or degradation.

  • Oxidation: Piperidines, being secondary amines, can be susceptible to air oxidation over time, which can form colored impurities.[10]

  • Residual Reagents: Impurities from reagents, such as colored byproducts from Lawesson's reagent in thionation reactions, can be difficult to remove.[16]

  • Purification: Ensure your purification method is adequate. Distillation under reduced pressure is effective for liquids, while crystallization or conversion to a hydrochloride salt can be excellent for purifying solids.[3][10]

Q6: I need to protect the piperidine nitrogen for a subsequent step. What is the best protecting group to use?

A6: Protecting the piperidine nitrogen is often necessary to prevent it from interfering with subsequent reactions.[4]

  • tert-Butoxycarbonyl (Boc): This is one of the most common and versatile protecting groups. It is stable to a wide range of conditions but is easily removed with acid (e.g., TFA or HCl in dioxane).

  • Carboxybenzyl (Cbz): Another robust protecting group, typically removed by catalytic hydrogenation (H₂, Pd/C), which can be convenient if you are already using these conditions in your synthesis.

Experimental Protocols

Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Inactivity in Pyridine Hydrogenation

This protocol helps determine if your catalyst, solvent, or substrate is the source of the problem.

Materials:

  • Three small reaction vials suitable for pressure reactions.

  • Your pyridine substrate, a control substrate (e.g., cyclohexene), your catalyst (e.g., 10% Pd/C), and your solvent (e.g., ethanol).

  • Hydrogen source (e.g., balloon).

Procedure:

  • Vial 1 (Baseline Control): Add cyclohexene (1 mmol), solvent (5 mL), and catalyst (5 mol%). Stir under an H₂ atmosphere. This reaction should be complete within 1-2 hours. If it is not, your catalyst or hydrogen source is inactive.

  • Vial 2 (Substrate Test): Add your pyridine substrate (1 mmol), solvent (5 mL), and catalyst (5 mol%). Stir under an H₂ atmosphere. Compare its rate to Vial 1. A significantly slower rate points to substrate inhibition.

  • Vial 3 (Acid Additive Test): Repeat the setup for Vial 2, but add 1.1 equivalents of acetic acid. If this reaction proceeds significantly faster than Vial 2, it confirms that catalyst inhibition by the basic nitrogen was the primary issue.

References
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool.[Link]

  • ResearchGate. (2025). Recent work on the hydrogenation of pyridines. ResearchGate.[Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.[Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.[Link]

  • Canadian Science Publishing. (1949). A New Synthesis of Piperidine. Canadian Journal of Research.[Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.[Link]

  • J-Stage. (2000). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin.[Link]

  • ACS Publications. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development.[Link]

  • ResearchGate. (n.d.). Condition optimization and explanation. ResearchGate.[Link]

  • VTechWorks. (n.d.). Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides. Virginia Tech.[Link]

  • Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.[Link]

  • Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog.[Link]

  • PMC. (2007). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry.[Link]

  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Scientific Reports.[Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry.[Link]

  • OpenBU. (2011). Reductive Amination Reaction. Boston University.[Link]

  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry.[Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center.[Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]

  • PMC. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry.[Link]

  • ResearchGate. (2024). A Review on Analytical Methods for Piperazine Determination. ResearchGate.[Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.[Link]

Sources

Technical Support Center: Troubleshooting Residual Solvent Removal from tert-Butyl (piperidin-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and drying tert-Butyl (piperidin-1-ylmethyl)carbamate .

This compound is notoriously difficult to dry using standard laboratory techniques. It features an acid-sensitive tert-butyloxycarbonyl (Boc) group and a highly labile N,N-acetal (aminal) linkage. Standard solvent removal techniques (like rotary evaporation at 60 °C) will frequently result in the destruction of your product. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Core Principles: Understanding Causality and Degradation

To successfully remove residual solvents, you must first understand why the molecule degrades. The compound is a Mannich-type base containing an aminal core.

  • Hydrolytic Lability: Aminals are structurally analogous to O,O-acetals but are significantly more sensitive to acidic hydrolysis. At a pH below 6.0, the basic piperidine nitrogen becomes protonated. This weakens the C–N bond, causing the aminal system to rapidly hydrolyze into piperidine, formaldehyde, and tert-butyl carbamate (BocNH 2​ )[1].

  • Thermal Instability: Applying heat (>35 °C) under vacuum accelerates the reversible cleavage of the aminal into a highly reactive iminium intermediate ( [BocNH=CH2​]+ ). In the presence of trace protic solvents or heat, this intermediate irreversibly decomposes[2].

  • High Vacuum Necessity: Because heat cannot be used, the thermodynamic driving force for solvent evaporation must come entirely from pressure reduction. Residual solvent removal must be performed at high vacuum (< 0.1 Torr) using a mechanical belt-drive oil pump at ambient or sub-ambient temperatures[3].

Degradation A tert-Butyl (piperidin-1-ylmethyl)carbamate (Intact Aminal) B Thermal Stress (>35°C) OR Trace Acid (pH < 6) A->B Exposure C Iminium Ion Intermediate [BocNH=CH2]+ B->C Cleavage D Piperidine (Degradation Product) C->D E Formaldehyde (Degradation Product) C->E F tert-Butyl carbamate (Degradation Product) C->F

Caption: Logical relationship of thermal and acid-catalyzed degradation pathways for the aminal complex.

Frequently Asked Questions (Troubleshooting)

Q: My product turned into a yellow, sticky oil after rotary evaporation. What happened? A: You exceeded the thermal threshold of the aminal linkage. By heating the water bath above 35 °C, the compound underwent thermal cleavage. The volatile piperidine and formaldehyde were pulled into the trap, leaving behind a sticky mixture of degraded starting materials and BocNH 2​ . Always keep the water bath at or below 25 °C.

Q: How can I remove stubborn mid-boiling solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) without heating? A: Utilize a "solvent swapping" (azeotropic distillation) technique. Add a highly volatile, non-polar solvent (like pentane or heptane) to your flask and evaporate it under reduced pressure at 20 °C. The volatile solvent will co-evaporate with the stubborn EtOAc or DCM. Follow this immediately with high vacuum (< 0.1 Torr) desiccation[3].

Q: My NMR shows residual water. How do I dry it without causing hydrolysis? A: Do not use heat or acidic chemical desiccants (like unneutralized MgSO 4​ ). Instead, use lyophilization (freeze-drying). Crucially, ensure the aqueous phase is strictly neutral or slightly basic (pH 7.5–8.0) before freezing. If the solution is even slightly acidic, the concentration effect during freezing will artificially lower the local pH, catalyzing rapid aminal hydrolysis[1].

Quantitative Data: Solvent Removal Strategies

Use the following table to select the appropriate solvent removal parameters based on the residual solvent present in your sample.

Residual Solvent TypeRecommended TechniqueMax TemperatureVacuum TargetDegradation RiskCausality / Notes
Highly Volatile (e.g., Diethyl Ether, Pentane)Rotary Evaporation20 °C50–100 mbarLowEvaporates rapidly; endothermic cooling naturally protects the aminal core.
Mid-Boiling (e.g., DCM, EtOAc, Hexanes)Solvent Swap + High Vac25 °C< 0.1 TorrModerateRequires mechanical belt-drive oil pump to pull solvent without thermal input.
Aqueous / Water pH-Buffered Lyophilization-80 °C (Freezing)< 0.05 mbarHighWater promotes hydrolysis. Must buffer to pH > 7.0 prior to freezing to prevent acid cleavage.
High-Boiling (e.g., DMF, DMSO)Aqueous Wash + ExtractionN/AN/AVery HighCannot be removed via vacuum without destroying the product. Must be washed out chemically.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in checks to ensure the structural integrity of tert-Butyl (piperidin-1-ylmethyl)carbamate is maintained throughout the workflow.

Protocol A: Low-Temperature High-Vacuum Desiccation (For Organic Solvents)

Use this protocol to remove DCM, EtOAc, or Hexanes.

  • Initial Concentration: Attach the flask containing the crude product to a rotary evaporator. Set the water bath to 20 °C (do not exceed 25 °C).

  • Pressure Reduction: Gradually lower the pressure to 50 mbar. Allow the bulk solvent to evaporate.

  • Solvent Swapping (If EtOAc/DCM is present): Break the vacuum with dry nitrogen. Add 10 mL of HPLC-grade pentane per gram of product. Re-apply vacuum at 20 °C until the solvent is removed. Repeat this step twice.

  • High Vacuum Transfer: Transfer the flask to a Schlenk line or a high-vacuum manifold equipped with a mechanical belt-drive oil pump.

  • Desiccation: Evacuate the flask to < 0.1 Torr at ambient temperature (20 °C) for 4 to 6 hours[3].

    • Self-Validation Check: Monitor the cold trap of the high-vacuum line. If you observe a white crystalline sublimate forming rapidly, or if the trap smells strongly of amine (piperidine), thermal/vacuum degradation is occurring. Immediately halt the vacuum, break with nitrogen, and verify the integrity of your product via TLC or crude NMR.

Protocol B: pH-Buffered Lyophilization (For Aqueous Solvents)

Use this protocol to remove residual water.

  • pH Adjustment: Dissolve/suspend the wet product in a minimal amount of MS-grade water. Add a drop of dilute aqueous NaHCO 3​ (0.1 M) until the solution is slightly basic.

    • Self-Validation Check: Spot 10 µL of the solution onto a pH strip. The pH must read between 7.5 and 8.0. If pH < 7.0, the aminal will hydrolyze during the freeze-drying process due to the freeze-concentration effect[2].

  • Shell Freezing: Rotate the flask in a dry ice/acetone bath (-78 °C) to freeze the mixture into a thin, even shell on the walls of the flask.

  • Lyophilization: Attach the flask to a lyophilizer. Ensure the condenser is at least -50 °C and the vacuum is below 0.05 mbar.

  • Sublimation: Allow the ice to sublimate completely (typically 12–24 hours depending on volume). The product will remain as a fluffy, dry white solid.

Workflow S1 Crude Mixture in Solvent S2 Identify Solvent S1->S2 V1 Volatile Organics (DCM, Et2O) S2->V1 V2 Mid-Boiling Organics (EtOAc, Hexanes) S2->V2 V3 Aqueous Solutions (Water) S2->V3 A1 Rotary Evaporation (T < 25°C, 50 mbar) V1->A1 A2 Solvent Swap (Add Pentane, co-evaporate) V2->A2 A3 Adjust pH to 7.5-8.0 (Prevent Hydrolysis) V3->A3 F1 High Vacuum Line (< 0.1 Torr, 20°C) A1->F1 A2->A1 A4 Lyophilization (Freeze-Drying) A3->A4 F2 Pure, Dry Product A4->F2 F1->F2

Caption: Step-by-step experimental workflow for safe residual solvent removal based on solvent type.

References

  • Title: US7301006B2 - Methods and materials for the synthesis of modified peptides Source: Google Patents URL
  • Source: d-nb.
  • Source: PubMed Central (nih.gov)

Sources

Validation & Comparative

A Comparative Guide to Boc and Cbz Protecting Groups for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the piperidine ring is a privileged scaffold. Its synthesis, however, often requires meticulous control over the reactivity of its nitrogen atom. This guide provides a detailed, data-driven comparison of two of the most ubiquitous amine-protecting groups: the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group, with a specific focus on their application to the piperidine framework.

At a Glance: Core Properties of Boc and Cbz Groups

The fundamental difference between the Boc and Cbz protecting groups lies in their chemical lability, which forms the basis of their strategic, orthogonal use in multi-step synthesis.[1][2] The Boc group is characteristically sensitive to acid, while the Cbz group is primarily cleaved under reductive conditions, most notably catalytic hydrogenolysis.[2][3]

PropertyBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl or Z)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Boc₂O, Base (TEA, NaOH, NaHCO₃), in solvents like DCM, THF, or Water/Acetone.[2][4]Cbz-Cl, Base (NaHCO₃, K₂CO₃), often in a biphasic water/organic solvent system.[5]
Primary Deprotection Acidolysis: Strong acids like TFA or HCl in dioxane.[6]Hydrogenolysis: H₂ gas with a Pd/C catalyst.[5][7]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to many acidic and basic conditions.[1][8]
Orthogonality Orthogonal to Cbz, Fmoc, and other groups removed by hydrogenolysis or basic conditions.[2][9]Orthogonal to Boc and other acid-labile groups.
Key Byproducts Isobutylene (gas), CO₂ (gas).[2]Toluene.[7]
Common Issues Potential for t-butylation of sensitive residues during deprotection.[10][11]Catalyst poisoning by sulfur-containing compounds; incompatibility with reducible groups (e.g., alkenes, alkynes).[12][13]
Protection of the Piperidine Nitrogen: A Mechanistic and Practical Overview

The installation of both Boc and Cbz groups onto the piperidine nitrogen proceeds via a nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon of the protecting group precursor.

For N-Boc Protection: The most common reagent is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically high-yielding (often >90%) and can be performed under a variety of conditions, including aqueous or anhydrous systems.[2][14] The choice of base (e.g., triethylamine, sodium bicarbonate) helps to neutralize the acid generated during the reaction.

For N-Cbz Protection: Benzyl chloroformate (Cbz-Cl) is the standard reagent. The reaction is often carried out under Schotten-Baumann conditions, using an aqueous base like sodium bicarbonate in a two-phase system with an organic solvent (e.g., THF, DCM).[5] This method efficiently traps the HCl byproduct in the aqueous layer.

While both protection reactions are robust, Boc-protected piperidines are frequently oils or waxy solids, whereas Cbz-protected piperidines are more often crystalline solids, which can simplify handling and purification.[2]

The Core of the Comparison: Deprotection Strategies and Orthogonality

The true strategic value of Boc and Cbz lies in their distinct and mutually exclusive (orthogonal) deprotection methods.[1][15] This orthogonality allows for the selective deprotection of one group while the other remains intact, a critical requirement in the synthesis of complex molecules.[2][9]

The Boc group is readily removed by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[6][16]

Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen.[6][8] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[17][18] The carbamic acid rapidly decarboxylates to release the free amine (which is protonated by the excess acid) and carbon dioxide gas.[6][17] A key advantage is that the other major byproduct, isobutylene, is a volatile gas, simplifying workup and purification.[2]

Boc_Deprotection cluster_0 Boc Deprotection by Acidolysis BocN Boc-N(Piperidine) H_plus + H⁺ (TFA) BocN->H_plus Protonated Protonated Intermediate H_plus->Protonated Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tBu_plus t-Butyl Cation Protonated->tBu_plus AmineSalt H₂N⁺(Piperidine) • TFA⁻ CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBu_plus->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Potential Side Reaction: The highly electrophilic tert-butyl cation generated during cleavage can cause unwanted alkylation of nucleophilic functional groups, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine).[10][19] This is often mitigated by using "scavengers" like anisole, thioanisole, or triisopropylsilane in the deprotection cocktail to trap the carbocation.[11][15]

The Cbz group is classically removed by catalytic hydrogenolysis.[3] This method involves treating the Cbz-protected piperidine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[7][13]

Mechanism: The reaction occurs on the surface of the palladium catalyst. The Cbz group is adsorbed, and the benzylic carbon-oxygen bond is reductively cleaved by hydrogen.[7] This generates the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free piperidine amine, carbon dioxide, and toluene as a non-volatile byproduct.[5]

Cbz_Deprotection cluster_1 Cbz Deprotection by Hydrogenolysis CbzN Cbz-N(Piperidine) H2_PdC + H₂, Pd/C CbzN->H2_PdC Toluene Toluene CbzN->Toluene CarbamicAcid Carbamic Acid Intermediate H2_PdC->CarbamicAcid Reductive Cleavage Amine HN(Piperidine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 Decision_Tree Start Start: Need to protect a piperidine nitrogen Q1 Does the molecule contain reducible groups (alkenes, alkynes, nitro groups) or sulfur? Start->Q1 Q2 Is the molecule sensitive to strong acids (e.g., TFA, HCl)? Q1->Q2 No Use_Boc Choose Boc Group Q1->Use_Boc Yes Q2->Use_Boc No (Boc is a good option) Use_Cbz Choose Cbz Group Q2->Use_Cbz Yes Reassess Re-evaluate synthetic route. Consider alternative protecting groups (e.g., Fmoc, Alloc). Use_Cbz->Reassess If molecule has both acid-sensitive and reducible groups

Caption: Decision workflow for choosing between Boc and Cbz.

Detailed Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a simple piperidine substrate.

  • Materials: Piperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve piperidine (1.0 eq.) in DCM (to a concentration of ~0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add Boc₂O (1.1 eq.) to the solution.

    • Slowly add saturated aqueous NaHCO₃ (2.0 eq.).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, separate the organic layer. Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-piperidine product. [14]

  • Materials: N-Boc-piperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc-piperidine (1.0 eq.) in anhydrous DCM (~0.2 M) in a round-bottom flask and cool to 0 °C.

    • Slowly add TFA (typically a 1:1 v/v mixture with DCM). [6][20] 3. Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

    • Monitor the disappearance of starting material by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The product is obtained as the trifluoroacetate salt. [6][18]For the free amine, a basic workup is required.

  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve piperidine (1.0 eq.) in a 2:1 mixture of THF and water.

    • Add NaHCO₃ (2.0 eq.) and cool the mixture to 0 °C.

    • Add Cbz-Cl (1.1 eq.) dropwise while stirring vigorously.

    • Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-piperidine product. [5]

  • Materials: N-Cbz-piperidine, Methanol (MeOH), 10% Palladium on carbon (Pd/C).

  • Procedure:

    • Dissolve the N-Cbz-piperidine (1.0 eq.) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight). [13][21] 3. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon.

    • Stir the reaction vigorously at room temperature for 1-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the pad with MeOH and concentrate the combined filtrates under reduced pressure to yield the deprotected piperidine. [7][13]

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for the piperidine nitrogen, each with a distinct profile of stability and lability. [1]The choice is not one of inherent superiority but of strategic compatibility with the overall synthetic plan. The Boc group is the preferred choice for substrates containing reducible functional groups or those that are sensitive to catalytic conditions but can tolerate strong acid. [1]Conversely, the Cbz group is ideal for molecules that are stable to hydrogenolysis but may be sensitive to the strongly acidic conditions required for Boc removal. [1]A thorough understanding of their orthogonality and potential side reactions is paramount for their successful implementation in the synthesis of complex piperidine-containing targets.

References

  • Benchchem. (n.d.). Literature review of Boc vs. Cbz protecting groups.
  • Benchchem. (n.d.). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Benchchem. (n.d.). How to improve the efficiency of Cbz group removal.
  • ResearchGate. (2025, August 6). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

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The Double-Edged Sword: A Comparative Guide to the Metabolic Stability of Tert-butyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate chess game of drug design, every molecular move carries weight, influencing a compound's efficacy, safety, and ultimate success. Among the many strategic chemical motifs available to medicinal chemists, the tert-butyl group stands out as a deceptively simple yet powerful tool. Its bulky, three-dimensional structure is frequently employed to enhance receptor binding, modulate physicochemical properties, and, most notably, to act as a steric shield, protecting vulnerable parts of a molecule from metabolic attack.[1][2] However, this seeming guardian of stability can, under the relentless scrutiny of the body's metabolic machinery, become a liability itself.

This guide provides an in-depth, objective comparison of the metabolic stability of the tert-butyl group against common alternatives, supported by experimental data and detailed protocols. We will explore the causal factors behind its metabolic fate, empowering researchers, scientists, and drug development professionals to make more informed decisions in the design of robust and effective drug candidates.

The Tert-butyl Group: A Steric Shield or a Metabolic Soft Spot?

The primary appeal of the tert-butyl group lies in its significant steric hindrance.[3] This bulk can physically obstruct the access of metabolic enzymes, particularly cytochrome P450s (CYPs), to nearby functional groups, thereby enhancing the metabolic stability of the parent molecule.[1][2] This "metabolic shielding" can lead to a longer drug half-life and improved bioavailability.[2]

However, the tert-butyl group itself is not metabolically inert. While generally more stable than smaller alkyl groups, it is susceptible to oxidation by CYP enzymes, primarily through hydroxylation of one of the nine equivalent primary C-H bonds.[4][5] This initial oxidation can be followed by further metabolism to form carboxylic acids, leading to more polar metabolites that are more readily excreted.[4] The specific CYP isoforms involved in tert-butyl metabolism are diverse and can include CYP3A4, CYP2C8, CYP2C9, and CYP2C19, among others.[4][6]

A critical consideration for drug developers is that this metabolism can sometimes lead to the formation of active metabolites, as seen with nelfinavir and ivacaftor, where the hydroxylated metabolites retain a portion of the parent drug's activity.[4] In other cases, metabolism of the tert-butyl group leads to inactive or even potentially toxic byproducts.[4][7]

Comparative Metabolic Stability: Tert-butyl vs. Alternatives

The decision to incorporate a tert-butyl group should be weighed against other structural options. Here, we compare its metabolic stability with other common alkyl groups and bioisosteric replacements.

SubstituentTypical Metabolic PathwayRelative Metabolic StabilityKey Considerations
Methyl Rapid oxidation to alcohol, then aldehyde and carboxylic acidLowOften a primary site of metabolism.
Ethyl Oxidation at either carbon, leading to various metabolitesLow to ModerateMore metabolic routes than methyl.
Isopropyl Oxidation of the tertiary C-H or the methyl groupsModerateThe tertiary C-H is often a site of oxidation.
Tert-butyl Hydroxylation of a methyl groupModerate to HighSteric hindrance can slow metabolism, but it is still a known metabolic site.[4][5]
Cyclopropyl Ring opening or oxidationHighGenerally more stable than acyclic counterparts.[8]
Trifluoromethylcyclopropyl -Very HighBlocks metabolism at the point of attachment by replacing C-H with C-F bonds and increasing the s-character of remaining C-Hs.[5][9]
Trifluoromethyl Oxetane -HighActs as a polar bioisostere, often improving metabolic stability and lipophilic efficiency.[10]

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic fate of a compound containing a tert-butyl group, a series of well-established in vitro and in vivo experiments are essential. These studies provide crucial data on intrinsic clearance, half-life, and metabolite identification.[11][12][13]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This is a common first-line assay to assess Phase I metabolic stability, primarily mediated by CYPs.[14][15]

Experimental Protocol:

  • Preparation of Reagents:

    • Pooled human liver microsomes (or from other species of interest).

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Test compound stock solution (typically in DMSO).

    • Positive control compound with known metabolic instability (e.g., testosterone).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal suspension and phosphate buffer to 37°C.

    • In a 96-well plate, combine the microsomes, buffer, and test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, providing a robust system for evaluating Phase I metabolism.[14]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation.[6]

  • LC-MS/MS Analysis: This technique offers high sensitivity and selectivity for quantifying the parent drug, even in a complex biological matrix.[11][16]

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Liver Microsomes - NADPH System - Buffer, Test Compound mix Combine Microsomes, Buffer, and Compound prep_reagents->mix start_reaction Initiate with NADPH System mix->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Take Samples at Time Points incubate->time_points quench Quench Reaction time_points->quench analyze Analyze by LC-MS/MS quench->analyze calc Calculate t½ and CLint analyze->calc

In Vivo Pharmacokinetic (PK) Studies

To understand how a compound behaves in a whole organism, in vivo PK studies are indispensable.[17][18]

Experimental Protocol:

  • Animal Model Selection:

    • Choose an appropriate animal species (e.g., mouse, rat) based on metabolic similarity to humans and the goals of the study.

  • Dosing and Sampling:

    • Administer the test compound to the animals via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma or serum.

  • Bioanalysis:

    • Quantify the concentration of the parent drug and any major metabolites in the plasma/serum samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

Causality Behind Experimental Choices:

  • In Vivo System: Provides a complete biological system, including absorption, distribution, metabolism, and excretion (ADME) processes, offering a more holistic view of the drug's fate.[19]

  • Multiple Time Points: Essential for accurately defining the concentration-time profile and deriving reliable pharmacokinetic parameters.[17]

Metabolic Pathway of a Tert-butyl Containing Drug

G Parent Parent Drug (with tert-butyl) Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Carboxylic Acid Metabolite Metabolite1->Metabolite2 Further Oxidation Excretion Excretion Metabolite2->Excretion

Strategic Considerations for Drug Design

The metabolic stability of a tert-butyl group is not an absolute property but is highly dependent on the overall molecular context. When designing new chemical entities, consider the following:

  • Proximity to the Pharmacophore: Placing a tert-butyl group as a steric shield near a metabolically labile site can be a highly effective strategy.[1]

  • Electronic Environment: The electronic properties of the surrounding molecule can influence the susceptibility of the tert-butyl group to oxidation.

  • Bioisosteric Replacement: If a tert-butyl group is identified as a metabolic liability, consider replacing it with a more stable bioisostere, such as a trifluoromethylcyclopropyl or trifluoromethyl oxetane group.[5][10][20] Deuteration of the tert-butyl group has also been explored to slow metabolism.[4]

  • Early and Iterative Testing: Employ in vitro metabolic stability assays early in the drug discovery process to identify potential liabilities and guide iterative rounds of chemical modification.[7][21]

Conclusion

The tert-butyl group remains a valuable component of the medicinal chemist's toolkit, offering significant advantages in terms of steric shielding and conformational locking.[2] However, its potential for metabolic oxidation necessitates a thorough and early evaluation of its stability within the context of the drug candidate. By understanding the enzymatic processes that govern its metabolism and employing a robust suite of in vitro and in vivo assays, drug discovery teams can harness the benefits of the tert-butyl group while mitigating the risks associated with its metabolic instability. This data-driven approach is paramount to designing safer, more effective medicines with optimal pharmacokinetic profiles.

References

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  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

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  • ResearchGate. (n.d.). Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. ResearchGate. [Link]

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Validation of Synthetic Routes to Chiral Aminopiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chiral aminopiperidines, particularly 3-amino- and 4-aminopiperidines, are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs). They are the critical structural cores of dipeptidyl peptidase IV (DPP-4) inhibitors like alogliptin and linagliptin, as well as emerging CGRP receptor antagonists and PARP inhibitors[1][2].

As drug development accelerates, the demand for scalable, highly enantioselective, and environmentally sustainable synthetic routes has intensified. This guide objectively compares three primary synthetic methodologies: Classical Diastereomeric Resolution , Transition-Metal Asymmetric Hydrogenation , and Engineered Biocatalysis (using an advanced ω -Transaminase Panel, "BioCat-TA") . By examining the mechanistic causality, experimental validation, and process scalability of each route, this guide provides drug development professionals with a definitive framework for route selection.

Mechanistic Causality: Evaluating the Synthetic Contenders

Route A: Engineered Biocatalysis ( ω -Transaminases)

Biocatalytic transamination utilizes ω -transaminases to directly convert prochiral ketones (e.g., 1-Boc-3-piperidone) into chiral amines[3]. The reaction relies on pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor, typically isopropylamine (IPA)[3].

  • The Causality of Selectivity: The enzyme's highly evolved active site strictly dictates the stereofacial approach of the amine transfer, routinely yielding >99% enantiomeric excess (ee)[4].

  • Overcoming Thermodynamic Limitations: Historically, wild-type transaminases suffered from severe product inhibition and low tolerance to IPA. Engineered panels like BioCat-TA are designed to tolerate up to 2 M IPA and high substrate loadings (up to 150 g/L). This massive excess of the amine donor thermodynamically drives the equilibrium toward complete conversion without requiring complex byproduct removal systems[4].

Route B: Transition-Metal Asymmetric Hydrogenation

This route relies on Rhodium (Rh) or Ruthenium (Ru) complexes paired with chiral phosphine ligands (e.g., (R)-SynPhos or BINAP) to reduce enamides or tetrasubstituted fluoroalkenes[5][6].

  • The Causality of Selectivity: The rigid, C2​ -symmetric chiral pocket created by the phosphine ligand forces the substrate to coordinate in a specific geometry, dictating which face of the olefin receives the hydride transfer[6].

  • Inherent Limitations: While highly effective for certain enamides, asymmetric hydrogenation of tetrasubstituted or halogenated alkenes often requires high-pressure hydrogen (up to 600 psi) and suffers from competing side reactions, such as hydrodefluorination[2][5]. Furthermore, rigorous downstream purification is required to clear residual heavy metals to meet API specifications.

Route C: Classical Diastereomeric Resolution

The traditional approach involves forming a salt between a racemic aminopiperidine and a chiral resolving agent, such as (R)-mandelic acid[7].

  • The Causality of Selectivity: The methodology relies entirely on the differential solubility of the resulting diastereomeric salts in a specific solvent matrix[7].

  • Inherent Limitations: The theoretical maximum yield is capped at 50% unless coupled with a complex, energy-intensive racemization and recycling loop for the undesired enantiomer.

Quantitative Performance Comparison

The following table summarizes the validated experimental data comparing the three routes for the synthesis of (R)-1-Boc-3-aminopiperidine.

ParameterBioCat-TA ( ω -Transaminase)Rh-Asymmetric HydrogenationClassical Resolution
Starting Material 1-Boc-3-piperidoneN-(1-benzylpiperidin-3-yl)enamideRacemic 3-aminopiperidine
Reagents/Catalyst BioCat-TA, PLP, IPA[Rh(cod)2]BF4 / (R)-SynPhos, H2(R)-Mandelic Acid
Enantiomeric Excess (ee) >99.5% [4]90 - 96%[6]>98% (after 3x recrystallization)
Isolated Yield 85 - 92% [3]80 - 92%[6]< 40% (without recycling)[7]
Reaction Conditions 35–50 °C, Atmospheric Pressure[3]50 °C, 20 bar (290 psi) H2[6]Reflux to 4 °C (Thermal cycling)
E-factor (Waste Generation) Low (Aqueous buffer, biodegradable)High (Solvents, heavy metal waste)Very High (Massive solvent volumes)
Heavy Metal Clearance Not RequiredMandatory (Scavenger resins needed)Not Required

Workflow Visualization

G cluster_bio Biocatalytic Route (BioCat-TA) cluster_chem Asymmetric Hydrogenation cluster_res Classical Resolution K Prochiral Ketone (1-Boc-3-piperidone) TA BioCat-TA + PLP + Isopropylamine (IPA) K->TA P1 Chiral Aminopiperidine (>99% ee, 92% Yield) TA->P1 E Enamide Precursor H2 Rh/(R)-SynPhos + H2 (High Pressure) E->H2 P2 Chiral Aminopiperidine (90-96% ee, 85% Yield) H2->P2 R Racemic Aminopiperidine S Chiral Acid (e.g., Mandelic Acid) R->S P3 Diastereomeric Salt (>98% ee, <40% Yield) S->P3

Fig 1: Comparative synthetic workflows for chiral aminopiperidines.

Validated Experimental Protocols

To ensure self-validating systems, the following protocols include built-in analytical checkpoints (e.g., HPLC monitoring) to verify intermediate success before proceeding to downstream isolation.

Protocol A: Biocatalytic Synthesis using BioCat-TA Panel

This protocol leverages the high IPA tolerance of engineered transaminases to drive the reaction to completion[3][4].

  • Buffer & Cofactor Preparation: In a jacketed reactor, prepare 400 mL of triethanolamine buffer (100 mM, pH 7.5). Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1.5 mM.

  • Amine Donor Addition: Add isopropylamine (IPA) to achieve a 1.5 M concentration. Adjust the pH back to 7.5 using carefully titrated HCl if necessary.

  • Enzyme Loading: Introduce 20 g of the immobilized BioCat-TA enzyme. Stir the suspension at 35 °C and 500 rpm for 15 minutes to allow for PLP binding (indicated by a slight yellowing of the enzyme beads)[3].

  • Substrate Addition: Slowly add a pre-warmed solution of 1-Boc-3-piperidone (125 mmol) dissolved in 50 mL of DMSO.

  • Reaction Monitoring: Maintain the reaction at 40 °C. Pull 100 µL aliquots every 2 hours. Quench with 900 µL of acetonitrile, centrifuge, and analyze via chiral HPLC (e.g., Chiralpak AD-H column).

  • Workup & Isolation: Upon reaching >99% conversion (typically 12–16 hours), filter the mixture under vacuum to recover the immobilized enzyme[3]. Extract the aqueous filtrate with ethyl acetate (3 x 200 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enantiopure (R)-1-Boc-3-aminopiperidine.

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol requires specialized high-pressure equipment and rigorous inert atmosphere techniques[6][7].

  • Catalyst Preparation (Glovebox Required): Inside a nitrogen-filled glovebox, combine [Rh(cod)2​]BF4​ (1.0 mol%) and (R)-SynPhos (1.1 mol%) in a 1:1 mixture of anhydrous toluene and dichloromethane (10 mL). Stir at room temperature for 15 minutes until a homogenous complex forms[6][7].

  • Substrate Loading: Transfer the catalyst solution to a stainless-steel high-pressure autoclave containing the N-(1-benzylpiperidin-3-yl)enamide substrate (1.0 equivalent, 100 mmol) dissolved in 40 mL of degassed methanol.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the system with argon (3 cycles), followed by hydrogen gas (3 cycles). Pressurize the reactor to 20 bar (approx. 290 psi) of H2​ [6].

  • Reaction: Stir the mixture vigorously at 50 °C for 40 hours. Monitor pressure drop to track hydrogen consumption.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under vacuum. To remove residual Rhodium, dissolve the crude residue in dichloromethane and treat with a metal scavenger resin (e.g., QuadraPure TU) for 4 hours. Filter, concentrate, and purify via flash column chromatography to isolate the enantioenriched product[6].

Conclusion

While Transition-Metal Asymmetric Hydrogenation remains a powerful tool for specific enamide substrates, it is increasingly bottlenecked by high-pressure requirements, heavy metal remediation, and lower atom economy. Engineered Biocatalysis (BioCat-TA) represents the most robust and scalable route for chiral aminopiperidine synthesis. By leveraging extreme tolerance to isopropylamine and operating under mild, aqueous conditions, transaminases deliver superior enantioselectivity (>99.5% ee) and yield while drastically reducing the environmental E-factor of the synthetic process.

Sources

Comprehensive Spectroscopic Guide to Carbamate Cis/Trans Isomerization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the structural characterization of complex molecules. Carbamates are ubiquitous in medicinal chemistry—serving as prodrug linkers, peptide bond surrogates, and amine protecting groups (e.g., Boc, Cbz)[1]. However, the restricted rotation around the carbamate C–N bond generates syn (cis) and anti (trans) rotamers that can drastically influence drug-receptor binding affinities, pharmacokinetic profiles, and membrane permeability[1][2].

This guide objectively compares the spectroscopic techniques used to characterize carbamate rotamers and provides a self-validating experimental workflow to accurately determine their thermodynamic and kinetic parameters.

Mechanistic Causality: The Nature of the Carbamate Bond

To design an effective spectroscopic experiment, one must first understand the causality behind carbamate isomerization.

Unlike standard amides, which possess a rigid C–N rotational barrier of ~18–20 kcal/mol, the carbamate C–N rotational barrier ( ΔG‡ ) is approximately 3–4 kcal/mol lower[1]. This reduction is driven by electronic perturbation : the lone pairs on the adjacent ester oxygen compete with the nitrogen lone pair for delocalization into the carbonyl π -system. This competition weakens the C–N partial double bond, increasing its electrophilicity and lowering the activation energy required for rotation.

At room temperature, this lower barrier often results in a dynamic equilibrium. The anti conformer is typically favored by ~1 kcal/mol due to steric and electrostatic factors, often comprising >90% of the population in solution[3]. However, intermolecular hydrogen bonding (such as dimerization with carboxylic acids) can selectively stabilize the minor syn rotamer[3][4]. Therefore, solvent choice and concentration are critical experimental variables that directly dictate the observed spectroscopic data.

Comparative Spectroscopic Methodologies

Selecting the right analytical technique depends on whether you need thermodynamic data (equilibrium states) or kinetic data (rates of exchange). Below is an objective comparison of the primary methodologies.

Analytical TechniquePrimary OutputData TypeAdvantagesLimitations
1D ¹H / ¹³C NMR Rotamer Ratio ( Keq​ ), ΔG∘ ThermodynamicRapid, quantitative, non-destructive.Cannot determine exchange rates if the system is in the fast/intermediate exchange regime at room temperature[5].
Variable-Temperature (VT) NMR Coalescence Temp ( Tc​ ), ΔG‡ KineticThe gold standard for calculating activation energy via the Eyring equation[5].Requires extreme heating/cooling; risks sample degradation; limited by solvent boiling/freezing points.
2D EXSY / 1D Selective NOESY Exchange rate ( k ), ΔG‡ KineticIsothermal analysis; ideal for thermally labile drug candidates[6].Requires distinct, well-separated signals; longer acquisition times; sensitive to T1​ relaxation.
FT-IR / ATR-IR H-bonding states (Free vs. Bonded N-H)StructuralFast; excellent for identifying inter/intramolecular H-bond networks.Cannot quantify dynamic exchange rates; overlapping carbonyl bands can complicate analysis.

Self-Validating Experimental Protocol: NMR Workflow

A robust analytical protocol must be a self-validating system. Relying on a single technique can lead to misinterpretation due to solvent effects or thermal degradation. The following step-by-step workflow pairs 1D NMR thermodynamics with orthogonal kinetic measurements (VT-NMR and EXSY) to ensure absolute data integrity.

Step 1: Thermodynamic Baseline via 1D ¹H/¹³C NMR
  • Sample Preparation: Dissolve 5–10 mg of the carbamate compound in 0.5 mL of a non-polar, non-competing solvent (e.g., CDCl₃). Causality: Non-polar solvents preserve native inter- and intramolecular hydrogen bonding, which is crucial for observing the syn rotamer[3].

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K. Look for peak doubling, particularly at the carbamate N-H proton, the α -protons, or Boc-methyl groups[3].

  • Validation: Integrate the separated syn and anti peaks to determine the equilibrium constant ( Keq​=[anti]/[syn] ). Calculate the standard free energy difference: ΔG∘=−RTln(Keq​) .

    • Self-Correction: If peak broadening is observed instead of distinct doubling, the system is in the intermediate exchange regime. Proceed immediately to Step 3 and cool the sample to reach the slow-exchange limit.

Step 2: Isothermal Kinetics via 1D Selective EXSY

For thermally labile prodrugs, high-temperature VT-NMR may cause degradation. 1D selective EXSY provides kinetic data at room temperature by measuring chemical exchange[6].

  • Setup: Identify the isolated N-H or α -proton signal of the major (anti) rotamer.

  • Optimization: Run a series of 1D EXSY experiments with varying mixing times ( τm​ from 50 ms to 800 ms).

  • Execution: Selectively invert the major peak and measure the magnetization transfer to the minor (syn) peak. The initial build-up rate of the cross-peak volume is directly proportional to the forward exchange rate constant ( k ). Calculate ΔG‡ using the Eyring equation.

Step 3: Thermal Kinetics via VT-NMR (Variable-Temperature)
  • Heating/Cooling: Gradually heat the sample in 5 K increments. (Use a high-boiling solvent like DMSO-d₆ if heating >330 K is required).

  • Coalescence: Monitor the distance between the two exchanging signals ( Δν in Hz). Identify the coalescence temperature ( Tc​ ), where the two peaks merge into a single broad peak[5].

  • Calculation: Calculate the exchange rate at coalescence: kc​=2​πΔν​ .

  • Self-Validation Check: Input kc​ and Tc​ into the Eyring equation to find ΔG‡ . Crucially, compare this ΔG‡ with the value obtained from Step 2 (EXSY). A discrepancy of >0.5 kcal/mol indicates that the rotational barrier is highly temperature-dependent, likely due to the disruption of hydrogen-bonded dimers at elevated temperatures[3].

Workflow Visualization

RotamerAnalysis Start Carbamate Sample Prep (Non-polar Solvent) NMR1D 1D 1H/13C NMR (298 K) Start->NMR1D Check Peak Doubling Observed? NMR1D->Check FastEx Fast Exchange (Time-Averaged Signal) Check->FastEx No (Broad/Single Peak) Thermo Thermodynamic Data (Keq, ΔG°) Check->Thermo Yes (Slow Exchange) VTNMR VT-NMR (Find Coalescence Tc) FastEx->VTNMR Cool Sample Kinetic Kinetic Data (k, ΔG‡) VTNMR->Kinetic Eyring Equation EXSY 1D/2D EXSY (Isothermal Kinetics) EXSY->Kinetic Matrix Analysis Thermo->VTNMR Heat Sample Thermo->EXSY Measure Exchange Rates

Workflow for the spectroscopic determination of carbamate rotamer thermodynamics and kinetics.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.PMC - NIH.
  • On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding.
  • Application of NMR Spectroscopy for the Detection of Equilibr
  • Organic Carbamates in Drug Design and Medicinal Chemistry.PMC - NIH.
  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence.
  • Application of NMR Spectroscopy for the Detection of Equilibr

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (piperidin-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like tert-Butyl (piperidin-1-ylmethyl)carbamate demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Profile: A Proactive Assessment

While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, a conservative safety profile can be constructed by examining structurally similar molecules. Tert-Butyl (piperidin-1-ylmethyl)carbamate incorporates both a piperidine ring and a carbamate functional group.

  • Piperidine Derivatives: The piperidine moiety suggests potential for skin and eye irritation or corrosion, and possible toxicity.[1][2] Compounds with similar structures are known to cause skin irritation, serious eye damage, and respiratory irritation.[3][4]

  • Carbamates: This class of compounds can present various hazards, including potential toxicity.[5] Safe handling practices for carbamates often necessitate robust PPE to prevent exposure.

Given this analysis, we must handle tert-Butyl (piperidin-1-ylmethyl)carbamate with the assumption that it is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • Potentially harmful if swallowed or inhaled.

Therefore, all handling should occur in a well-ventilated area, preferably within a chemical fume hood, with appropriate safety measures in place.[6][7]

Core PPE Directives: Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical component of risk mitigation. Each piece of equipment serves a specific purpose, grounded in the chemical's hazard profile.

  • Eye and Face Protection: Given the high risk of serious eye irritation, standard safety glasses are insufficient.[3][4] Chemical safety goggles that form a seal around the eyes are mandatory.[6] For procedures involving a risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn over the safety goggles.[5][7]

  • Hand Protection: The hands are the most likely point of direct contact. Chemically resistant gloves are essential.[1][3] Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's compatibility data for the specific solvent being used. Always use the proper glove removal technique to avoid contaminating your skin.[3] For tasks with a higher risk of splashes, consider double-gloving or using elbow-length gloves for added protection.[5]

  • Body Protection: A standard cotton lab coat may not offer sufficient protection against spills of liquid formulations. A chemical-resistant lab coat or an apron made of a material like rubber or neoprene should be worn over your regular clothing to prevent skin exposure.[5][8] For large-scale operations, a full chemical-resistant suit may be necessary.[7]

  • Respiratory Protection: All manipulations of solid tert-Butyl (piperidin-1-ylmethyl)carbamate that could generate dust, or any use of its solutions outside of a certified chemical fume hood, require respiratory protection.[3][6] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[6]

PPE Selection Guide by Task

Your choice of PPE should be dynamic, adapting to the specific risks of each experimental task.

TaskMinimum Required PPERecommended Additional PPE (Based on Risk Assessment)
Weighing Solid Compound Chemical Safety Goggles, Nitrile Gloves, Lab CoatFace Shield, Respiratory Protection (if not in a fume hood or vented enclosure)
Preparing Solutions Chemical Safety Goggles, Nitrile Gloves, Lab CoatFace Shield, Chemical-Resistant Apron
Running Reactions/Transfers Chemical Safety Goggles, Nitrile Gloves, Lab CoatFace Shield, Chemical-Resistant Apron, Double Gloves
Handling Spills Chemical Safety Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical-Resistant Suit/Apron, Respiratory ProtectionN/A (Full protection is mandatory)

Operational Protocols: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it fits properly.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Gloves: Remove gloves using a "glove-in-glove" technique. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove.

  • Lab Coat/Apron: Unfasten the lab coat and roll it away from your body, turning it inside out to contain any contamination on the exterior.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][9]

PPE_Selection_Workflow start Start: Handling tert-Butyl (piperidin-1-ylmethyl)carbamate fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood weighing Task: Weighing solid or handling powders? fume_hood->weighing Yes ppe_full Full PPE Required: - Respirator - Safety Goggles - Face Shield - Chem-Resistant Gloves - Lab Coat/Apron fume_hood->ppe_full No splash_risk Is there a significant risk of splashing? weighing->splash_risk No add_respirator Add Respiratory Protection (e.g., N95 or P100) weighing->add_respirator Yes ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_base No add_faceshield Add Face Shield splash_risk->add_faceshield Yes add_respirator->splash_risk add_faceshield->ppe_base

Caption: PPE selection workflow based on task-specific risks.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling process.

  • Solid Waste: All disposable PPE (gloves, lab coats) and any materials contaminated with tert-Butyl (piperidin-1-ylmethyl)carbamate, such as weigh paper or absorbent pads, must be treated as hazardous waste.[7] Place these items in a designated, clearly labeled hazardous waste container.[7]

  • Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as liquid hazardous waste.[7]

  • Decontamination: All non-disposable equipment should be thoroughly decontaminated after use.

Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and adhere to all local, state, and federal regulations.[10][11]

Emergency Response

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9]

  • Inhalation: Move the individual to fresh air.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][9]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the medical personnel.[3]

References

  • Personal protective equipment for handling Methyl carbam
  • Safety D
  • Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applicators - PMC.
  • WSDA Pesticide Applicator Advisory - Washington St
  • 488728-05-8 - Safety D
  • Personal Protection for the Applicator and Worker Module - Welcome to PSEP!
  • Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem.
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. Jubilant.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. BenchChem.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog.
  • Section® Three Safety D
  • TCI AMERICA - Labscoop. Labscoop.

Sources

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